Boc-Glu-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(8(11)15)4-5-7(13)14/h6H,4-5H2,1-3H3,(H2,11,15)(H,12,16)(H,13,14)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZBDBBBJXGPIH-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of Boc-Glu-NH2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties of N-α-tert-Butoxycarbonyl-L-glutamic acid α-amide (Boc-Glu-NH2), a key building block in peptide synthesis and various research applications. This document details its physicochemical characteristics, provides insights into its synthesis and analysis, and explores its potential biological relevance.
Core Chemical Properties
This compound, also known as Boc-L-isoglutamine, is the α-amide derivative of Boc-protected L-glutamic acid. The tert-butoxycarbonyl (Boc) protecting group on the α-amino group allows for its controlled use in peptide synthesis, preventing unwanted side reactions.
Physicochemical and Structural Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 18800-74-3 | [1] |
| Molecular Formula | C₁₀H₁₈N₂O₅ | [1] |
| Molecular Weight | 246.26 g/mol | [1][2] |
| Appearance | White to off-white powder or chunks | [1][3] |
| Melting Point | 163-166 °C | [1] |
| Boiling Point (Predicted) | 495.3 ± 40.0 °C | [1] |
| Density (Predicted) | 1.220 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 4.51 ± 0.10 | [1] |
| Solubility | Soluble in organic solvents like dichloromethane and dimethylformamide; less soluble in water. | [4] |
| Storage Conditions | Sealed in a dry environment at 2-8°C. | [1][3] |
Synthesis and Experimental Protocols
General Synthesis Workflow
The logical relationship for the synthesis of this compound from Boc-Glu-OH can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Steps (General Protocol)
-
Activation of the α-Carboxylic Acid:
-
Dissolve Boc-L-glutamic acid (Boc-Glu-OH) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an additive like 1-hydroxybenzotriazole (HOBt) to facilitate the formation of an active ester and minimize side reactions.
-
The reaction is typically carried out at 0°C to room temperature.
-
-
Amidation:
-
Introduce a source of ammonia, such as ammonium chloride in the presence of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA), to the activated Boc-Glu-OH solution.
-
Alternatively, bubbling ammonia gas through the reaction mixture can be employed.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, the by-products, such as dicyclohexylurea (DCU) if DCC is used, are removed by filtration.
-
The crude product is then typically purified using column chromatography on silica gel to yield the pure this compound.
-
Analytical Characterization
The identity and purity of synthesized this compound are confirmed using standard analytical techniques.
Analytical Methods Workflow
The following diagram illustrates a typical workflow for the analytical characterization of this compound.
Caption: Workflow for the analytical characterization of this compound.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reversed-phase column with a gradient of acetonitrile in water containing trifluoroacetic acid (TFA) is a common method.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure and confirm the presence of the Boc group, the glutamic acid backbone, and the amide functionality.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present, such as the characteristic absorbances for the amide and carbamate carbonyl groups.
Biological Activity and Signaling Pathways
Currently, there is limited direct information in the scientific literature regarding the specific biological activities or signaling pathway involvement of exogenously administered this compound. As a protected amino acid derivative, its primary role is in chemical synthesis rather than as a biologically active molecule itself.
However, it is a derivative of L-glutamic acid, a fundamental excitatory neurotransmitter in the mammalian central nervous system, and L-glutamine, a crucial amino acid in metabolism and neurotransmitter synthesis. The biological relevance of this compound would likely arise after the in vivo cleavage of the Boc group, releasing L-glutamic acid α-amide. The metabolic fate and biological effects of this resulting molecule would then be of interest.
Further research is required to explore any potential niche biological roles of this compound or its deprotected form.
Applications in Research and Drug Development
The principal application of this compound is in solid-phase and solution-phase peptide synthesis.[5] It serves as a building block for the introduction of a C-terminal glutamic acid amide residue in a peptide sequence. This is significant in the synthesis of many biologically active peptides where a C-terminal amide is crucial for their activity and stability.[6]
The Boc protecting group is stable under a variety of conditions but can be readily removed with moderate acid, such as trifluoroacetic acid (TFA), which allows for the stepwise elongation of the peptide chain.[7][8]
Conclusion
This compound is a valuable chemical reagent with well-defined physicochemical properties. Its primary utility lies in its role as a protected amino acid for peptide synthesis, enabling the creation of complex peptide structures for research and therapeutic development. While its direct biological activity is not well-characterized, its relationship to L-glutamic acid and L-glutamine suggests potential for further investigation into the biological effects of its deprotected form. The experimental protocols for its synthesis and analysis are based on standard, well-established methods in organic and peptide chemistry.
References
- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. L-Glutamine, N2-((1,1-dimethylethoxy)carbonyl)- | C10H18N2O5 | CID 83687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS 13726-85-7: BOC-L-glutamine | CymitQuimica [cymitquimica.com]
- 5. N-(tert-Butoxycarbonyl)-L-glutamine | 13726-85-7 [chemicalbook.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Boc-L-glutamic acid α-amide: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the structure, properties, and synthesis of Boc-L-glutamic acid α-amide, a key building block in peptide synthesis and drug discovery.
Chemical Structure and Properties
Boc-L-glutamic acid α-amide, also known as Boc-L-isoglutamine, is a derivative of the amino acid L-glutamic acid. It features a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and an amide functional group at the α-carboxyl position. The γ-carboxyl group remains as a free carboxylic acid. This structure makes it a valuable intermediate for the synthesis of peptides containing a C-terminal glutamic acid α-amide or for the introduction of isoglutamine residues within a peptide sequence.[1]
Structure:
Caption: Chemical structure of Boc-L-glutamic acid α-amide.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈N₂O₅ | [1] |
| Molecular Weight | 246.26 g/mol | [1] |
| Appearance | White to off-white powder | |
| Melting Point | 159 - 165 °C | |
| Solubility | Soluble in polar organic solvents | |
| Optical Rotation | [α]²⁰/D = -1.5 ± 0.5° (c=1 in MeOH) |
Synthesis of Boc-L-glutamic acid α-amide
The selective synthesis of Boc-L-glutamic acid α-amide presents a challenge due to the presence of two carboxylic acid groups. A common and effective strategy involves the protection of the γ-carboxyl group, followed by the amidation of the α-carboxyl group. A widely used protecting group for the γ-carboxyl is the benzyl ester, which can be removed under mild hydrogenolysis conditions.
Proposed Synthetic Pathway:
Caption: Proposed synthetic pathway for Boc-L-glutamic acid α-amide.
Experimental Protocols
The following are proposed experimental protocols based on established chemical transformations for peptide synthesis.
Step 1 & 2: Synthesis of N-Boc-L-glutamic acid γ-benzyl ester (Boc-L-Glu(OBzl)-OH)
This intermediate is commercially available. However, it can be synthesized from L-glutamic acid by first protecting the γ-carboxyl group as a benzyl ester, followed by the protection of the amino group with a Boc group.
Step 3: Synthesis of N-Boc-L-glutamic acid α-amide γ-benzyl ester (Boc-L-Glu(α-amide)-OBzl)
This step involves the selective amidation of the α-carboxyl group of Boc-L-Glu(OBzl)-OH. A common method for amide bond formation is the use of a carbodiimide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt).
-
Materials:
-
N-Boc-L-glutamic acid γ-benzyl ester (Boc-L-Glu(OBzl)-OH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Ammonium chloride (NH₄Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve N-Boc-L-glutamic acid γ-benzyl ester (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq) to the solution and stir for 30 minutes at 0 °C to activate the carboxylic acid.
-
In a separate flask, dissolve ammonium chloride (1.5 eq) in a minimum amount of DMF and add DIPEA (1.6 eq).
-
Add the ammonium chloride/DIPEA solution to the activated ester solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Step 4: Synthesis of Boc-L-glutamic acid α-amide (Deprotection)
The final step is the removal of the benzyl protecting group from the γ-carboxyl group via catalytic hydrogenolysis.
-
Materials:
-
N-Boc-L-glutamic acid α-amide γ-benzyl ester
-
Palladium on charcoal (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the purified N-Boc-L-glutamic acid α-amide γ-benzyl ester in methanol or ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Stir the mixture vigorously under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with additional methanol or ethanol.
-
Combine the filtrates and concentrate the solvent under reduced pressure to obtain the final product, Boc-L-glutamic acid α-amide.
-
Quantitative Data (Estimated)
The following table summarizes the estimated quantitative data for the proposed synthesis. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reactant | Product | Coupling Reagent | Solvent | Estimated Yield (%) | Estimated Purity (%) |
| 3 | Boc-L-Glu(OBzl)-OH | Boc-L-Glu(α-amide)-OBzl | EDC/HOBt | DMF | 75 - 90 | >95 (after chromatography) |
| 4 | Boc-L-Glu(α-amide)-OBzl | Boc-L-glutamic acid α-amide | - | MeOH | >95 | >98 |
Note: The estimated yield and purity are based on typical values for similar amide coupling and hydrogenolysis reactions reported in the literature.
Experimental Workflow and Logical Relationships
Workflow for the α-Amidation Step:
Caption: General experimental workflow for the α-amidation step.
Applications in Research and Development
Boc-L-glutamic acid α-amide is a valuable building block with several applications in the fields of chemistry and drug development:
-
Peptide Synthesis: It serves as a key component in the solid-phase or solution-phase synthesis of peptides, particularly for creating analogues of biologically active peptides where a C-terminal amide or an isoglutamine residue is required.
-
Drug Development: This compound is utilized in the design and synthesis of novel pharmaceutical candidates. The isoglutamine moiety can be important for receptor binding and biological activity.
-
Bioconjugation: The free γ-carboxyl group provides a handle for conjugation to other molecules, such as fluorescent dyes, polymers, or drug delivery systems, while the α-amide can influence the overall properties of the conjugate.
References
Physical and chemical properties of N-alpha-t-Boc-L-glutamine.
For Researchers, Scientists, and Drug Development Professionals
N-alpha-t-Boc-L-glutamine (Boc-Gln-OH) is a pivotal protected amino acid derivative extensively utilized in the fields of peptide synthesis, drug discovery, and biotechnology.[1][2] The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function provides stability under various conditions while allowing for facile removal under moderately acidic conditions, making it an indispensable tool for the controlled assembly of peptide chains.[3] This technical guide provides an in-depth overview of the physical and chemical properties of N-alpha-t-Boc-L-glutamine, detailed experimental protocols for its characterization, and a visualization of its application in solid-phase peptide synthesis.
Core Physical and Chemical Properties
N-alpha-t-Boc-L-glutamine is a white to off-white crystalline powder.[4][5] Its key physical and chemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₈N₂O₅ | [1] |
| Molecular Weight | 246.26 g/mol | [6] |
| Melting Point | 113-116 °C (decomposes) | [5] |
| Appearance | White to off-white powder | [1][4] |
| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and methanol. Sparingly soluble in water. | [4][5] |
| Optical Rotation | [α]²⁰/D -3.0° to -4.0° (c=2 in Ethanol) | [] |
| pKa | 3.84 ± 0.10 (Predicted) |
Experimental Protocols
Accurate characterization of N-alpha-t-Boc-L-glutamine is crucial for its effective use in research and development. The following sections detail the methodologies for key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of N-alpha-t-Boc-L-glutamine, confirming the presence of the Boc protecting group and the integrity of the glutamine structure.[3]
¹H NMR Analysis Protocol:
-
Sample Preparation: Dissolve 5-10 mg of N-alpha-t-Boc-L-glutamine in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock, tune, and shim the instrument to achieve optimal magnetic field homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical ¹H NMR spectrum will show a characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc protector around 1.4 ppm.[3] The protons of the glutamine backbone will appear at distinct chemical shifts.
-
Data Processing: Process the acquired spectrum, including Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak.
¹³C NMR Analysis Protocol:
-
Sample Preparation: Prepare the sample as described for ¹H NMR analysis.
-
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the spectrum as described for ¹H NMR. The spectrum will show characteristic signals for the carbons of the Boc group (quaternary carbon and methyl carbons) and the glutamine backbone.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in N-alpha-t-Boc-L-glutamine.
Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum over a suitable wavelength range (e.g., 4000-400 cm⁻¹).
-
Analysis: The resulting spectrum will show characteristic absorption bands for the N-H, C=O (of the carbamate, carboxylic acid, and amide), and C-H bonds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of N-alpha-t-Boc-L-glutamine.
Protocol for Purity Determination:
-
System Preparation: Use a reversed-phase C18 column. The mobile phase typically consists of a gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Sample Preparation: Prepare a standard solution of N-alpha-t-Boc-L-glutamine of known concentration in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Injection and Analysis: Inject the sample onto the HPLC system and run the gradient method.
-
Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210-220 nm).
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to N-alpha-t-Boc-L-glutamine.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of N-alpha-t-Boc-L-glutamine.
Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent compatible with the ionization technique (e.g., methanol for electrospray ionization - ESI).
-
Infusion: Infuse the sample solution directly into the mass spectrometer.
-
Acquisition: Acquire the mass spectrum in the positive or negative ion mode.
-
Analysis: The spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) or an adduct (e.g., [M+Na]⁺), confirming the molecular weight of 246.26 g/mol .
Application in Solid-Phase Peptide Synthesis (SPPS)
N-alpha-t-Boc-L-glutamine is a fundamental building block in Boc-chemistry-based solid-phase peptide synthesis.[8] The Boc group protects the alpha-amino group during the coupling of the carboxylic acid to the growing peptide chain.
Below is a diagram illustrating the general workflow of incorporating a Boc-Gln-OH residue into a peptide chain during SPPS.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. L-Glutamine, N2-((1,1-dimethylethoxy)carbonyl)- | C10H18N2O5 | CID 83687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Solubility of Boc-Glu-NH2 in Common Organic Solvents
This technical guide provides a comprehensive overview of the solubility of N-tert-Butoxycarbonyl-L-glutamine (this compound), a crucial protected amino acid derivative widely utilized in peptide synthesis and the development of pharmacologically active molecules. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies.
Core Chemical Properties
-
IUPAC Name: tert-butyl (S)-4-amino-1-oxo-1-(oxan-2-yl)butan-2-ylcarbamate
-
Synonyms: Boc-Gln-NH2, N-(tert-Butoxycarbonyl)-L-glutamine
-
CAS Number: 13726-85-7
-
Molecular Formula: C10H18N2O5
-
Molecular Weight: 246.26 g/mol
-
Appearance: White fine crystalline powder[1]
Quantitative Solubility Data
The solubility of this compound is significantly influenced by the solvent's polarity, hydrogen bonding capabilities, and the temperature of the system. A systematic study by Wang et al. (2022) provides extensive quantitative data on the mole fraction solubility of this compound in twelve common solvents at temperatures ranging from 283.15 K to 323.15 K.[2]
The experimental data reveals that the solubility of this compound increases with temperature in all tested solvents.[2] The highest solubility was observed in ethanol, while the lowest was in ethyl acetate.[2] The solvents, ranked in descending order of their solubilizing capacity for this compound at 298.15 K, are: ethanol > n-propanol > isopropanol ≈ acetone > n-butanol > isobutanol > n-pentanol > 2-butanone ≈ water > methyl acetate > acetonitrile > ethyl acetate.[2]
Below is a summarized table of the mole fraction solubility (x1) of this compound at various temperatures, as determined by the static gravimetric method.[2]
| Temperature (K) | Water | Ethanol | n-Propanol | Isopropanol | n-Butanol | Isobutanol | n-Pentanol | Acetone | 2-Butanone | Acetonitrile | Methyl Acetate | Ethyl Acetate |
| 283.15 | 0.00168 | 0.01331 | 0.00942 | 0.00693 | 0.00511 | 0.00412 | 0.00318 | 0.00689 | 0.00192 | 0.00115 | 0.00134 | 0.00071 |
| 288.15 | 0.00187 | 0.01589 | 0.01138 | 0.00841 | 0.00623 | 0.00503 | 0.00389 | 0.00839 | 0.00234 | 0.00141 | 0.00164 | 0.00087 |
| 293.15 | 0.00208 | 0.01885 | 0.01369 | 0.01018 | 0.00758 | 0.00612 | 0.00475 | 0.01019 | 0.00284 | 0.00171 | 0.00200 | 0.00106 |
| 298.15 | 0.00232 | 0.02229 | 0.01641 | 0.01230 | 0.00921 | 0.00745 | 0.00581 | 0.01235 | 0.00345 | 0.00208 | 0.00244 | 0.00129 |
| 303.15 | 0.00259 | 0.02631 | 0.01962 | 0.01483 | 0.01118 | 0.00907 | 0.00710 | 0.01493 | 0.00419 | 0.00252 | 0.00297 | 0.00157 |
| 308.15 | 0.00290 | 0.03102 | 0.02342 | 0.01783 | 0.01354 | 0.01104 | 0.00867 | 0.01801 | 0.00508 | 0.00306 | 0.00361 | 0.00191 |
| 313.15 | 0.00325 | 0.03655 | 0.02790 | 0.02140 | 0.01636 | 0.01341 | 0.01059 | 0.02167 | 0.00616 | 0.00371 | 0.00439 | 0.00232 |
| 318.15 | 0.00364 | 0.04299 | 0.03318 | 0.02564 | 0.01972 | 0.01628 | 0.01293 | 0.02601 | 0.00746 | 0.00449 | 0.00533 | 0.00282 |
| 323.15 | 0.00408 | 0.05051 | 0.03939 | 0.03067 | 0.02373 | 0.01974 | 0.01579 | 0.03115 | 0.00904 | 0.00545 | 0.00647 | 0.00343 |
Data extracted from Wang et al., J. Chem. Eng. Data 2022, 67, 6, 1258–1267.[2]
Qualitative Solubility Data
In addition to the comprehensive quantitative data, several chemical suppliers provide qualitative solubility information, which is useful for initial solvent screening.
| Solvent | Classification | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [1][3][4][5] |
| Methanol | Polar Protic | Soluble | [1][3][4][5] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble in 1 mmole in 2 ml DMF | [1][3][4][5] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound, based on the static gravimetric method.[2] This protocol is widely accepted for generating accurate solubility data.
Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (±0.1 mg accuracy)
-
Vials with airtight caps
-
Centrifuge
-
Drying oven
-
Syringe filters (e.g., 0.22 μm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of pre-weighed vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.
-
Add a precise volume or weight of the chosen organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature.
-
Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure that the dissolution process reaches equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent from the vial in a drying oven at a temperature that is high enough to remove the solvent but low enough to avoid decomposition of the solute.
-
Once all the solvent has evaporated, cool the vial to room temperature in a desiccator and weigh it again.
-
-
Calculation:
-
The mass of the dissolved this compound is the difference between the final and initial weights of the vial.
-
The mass of the solvent is the difference between the weight of the saturated solution and the mass of the dissolved solute.
-
Calculate the solubility in various units, such as mg/mL, g/100g of solvent, or mole fraction.
-
Visualizations
Experimental Workflow for Solubility Determination
The experimental protocol for determining the solubility of this compound can be visualized as a clear, step-by-step workflow.
Caption: A flowchart illustrating the key steps of the static gravimetric method for solubility determination.
Synthetic Utility of this compound
This compound is a key intermediate in the synthesis of various important compounds, including thalidomide analogues which are used in the treatment of multiple myeloma. The following diagram illustrates this synthetic relationship.[2]
Caption: A diagram showing the role of this compound as a key intermediate in chemical synthesis.
This guide provides essential solubility data and experimental context to aid researchers in the effective use of this compound in their scientific endeavors. For precise applications, it is always recommended to experimentally verify solubility in the specific solvent systems and conditions being employed.
References
Stability of Boc-Glu-NH2 Under Diverse pH Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of Nα-tert-butoxycarbonyl-L-glutamine (Boc-Glu-NH2) under various pH conditions. Understanding the stability profile of this crucial protected amino acid is paramount for its effective use in peptide synthesis, drug development, and other applications in the life sciences. This document outlines the expected stability, potential degradation pathways, and detailed experimental protocols for assessing the stability of this compound.
Core Stability Profile
The stability of this compound is primarily influenced by two factors: the acid lability of the tert-butoxycarbonyl (Boc) protecting group and the inherent instability of the glutamine side chain. The Boc group is well-known for its robustness in basic and nucleophilic environments but is readily cleaved under acidic conditions.[1] Conversely, the glutamine side chain is susceptible to degradation, particularly at or near neutral pH, to form pyroglutamic acid.
The interplay of these two factors dictates the overall stability of this compound across the pH spectrum. At low pH, the predominant degradation pathway is the acid-catalyzed removal of the Boc group. In neutral to mildly basic conditions, where the Boc group is stable, the degradation of the glutamine side chain becomes the primary concern. Under strongly basic conditions, while the Boc group remains intact, hydrolysis of the side chain amide can occur.
Quantitative Stability Data
| pH Range | Condition | Expected Stability of this compound | Primary Degradation Product(s) |
| < 2 | Strongly Acidic | Highly Labile | L-Glutamine, tert-butanol, isobutylene, CO2 |
| 2 - 4 | Moderately Acidic | Moderately Labile | L-Glutamine, tert-butanol, isobutylene, CO2 |
| 4 - 6 | Weakly Acidic | Relatively Stable | Gradual formation of Pyroglutamic acid from the glutamine side chain |
| 6 - 8 | Neutral | Moderately Stable | Pyroglutamic acid and ammonia from the glutamine side chain |
| 8 - 10 | Mildly Basic | Relatively Stable | Gradual formation of Pyroglutamic acid; potential for side chain amide hydrolysis |
| > 10 | Strongly Basic | Moderately Stable | Potential for hydrolysis of the side chain amide to form Boc-Glu-OH |
Degradation Pathways
The degradation of this compound can proceed through two main pathways, depending on the pH of the environment.
Acid-Catalyzed Deprotection
Under acidic conditions, the Boc group is cleaved to release the free amine of glutamine. This reaction proceeds via the formation of a stable tert-butyl cation.
Glutamine Side Chain Cyclization
In neutral to mildly acidic or basic solutions, the primary degradation pathway is the intramolecular cyclization of the glutamine side chain to form pyroglutamic acid and ammonia. This is a common degradation route for glutamine residues in peptides and proteins.
Experimental Protocols
To experimentally determine the stability of this compound, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated.
Stability-Indicating HPLC Method Development
A robust HPLC method is essential to separate and quantify this compound from its potential degradation products.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Forced Degradation Study Protocol
Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method.
-
Sample Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis :
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Basic Hydrolysis :
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis :
-
Mix 1 mL of the stock solution with 1 mL of purified water.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation :
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Store at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Photostability :
-
Expose the stock solution in a quartz cuvette to light in a photostability chamber (ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples by HPLC at appropriate time intervals.
-
-
Thermal Degradation :
-
Store the solid this compound at elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
At specified time points, dissolve a known amount of the solid in a suitable solvent and analyze by HPLC.
-
Conclusion
The stability of this compound is a critical parameter that is highly dependent on pH. It is markedly unstable in strongly acidic conditions due to the cleavage of the Boc protecting group. In neutral to mildly alkaline conditions, the primary degradation route is the cyclization of the glutamine side chain to form pyroglutamic acid. For applications requiring the long-term stability of this compound in solution, it is advisable to maintain the pH in the weakly acidic range (pH 4-6) and at reduced temperatures. The provided experimental protocols offer a robust framework for researchers to conduct their own stability assessments and to ensure the quality and integrity of this compound in their specific applications.
References
Technical Guide: Boc-Gln-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nα-tert-Butoxycarbonyl-L-glutamine (Boc-Gln-OH), a critical reagent in solid-phase peptide synthesis (SPPS) for the incorporation of glutamine residues, particularly at the C-terminus of a peptide. This document outlines its chemical properties, applications, and detailed experimental protocols for its use in peptide synthesis.
Core Compound Data: Boc-Gln-OH
The following table summarizes the key quantitative data for Boc-Gln-OH, which is chemically equivalent to Boc-Glu-NH2.
| Property | Value |
| CAS Number | 13726-85-7 |
| Molecular Formula | C₁₀H₁₈N₂O₅ |
| Molecular Weight | 246.26 g/mol |
| Appearance | White fine crystalline powder |
| Melting Point | 113-116 °C (decomposes) |
| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Methanol. |
Introduction to Boc-Protected Amino Acids in Peptide Synthesis
The tert-Butoxycarbonyl (Boc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), a methodology that revolutionized the creation of complex peptides.[1] The Boc group provides temporary protection to the α-amino group of an amino acid, preventing unwanted side reactions during the sequential coupling of amino acids to a growing peptide chain anchored to a solid support.[2][3] The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a robust approach, particularly advantageous for the synthesis of long or challenging peptide sequences.[2][4]
Boc-Gln-OH is the reagent of choice for introducing glutamine residues within a peptide sequence. The synthesis of peptides containing C-terminal glutamine can be challenging due to the reactivity of the side-chain amide.[5] However, modern SPPS techniques and specialized resins have made the synthesis of these peptides more efficient and reliable.[6][7]
Applications in Research and Drug Development
The incorporation of glutamine, and specifically C-terminal glutamine amides, can significantly impact the biological activity and stability of peptides. Many biologically active peptides naturally possess a C-terminal amide, which can be crucial for receptor binding and can increase the peptide's half-life by protecting it from enzymatic degradation.[8]
Glutamine-containing peptides have shown a range of biological activities, including promoting intestinal homeostasis, as well as exhibiting antioxidant properties.[1] The ability to synthesize these peptides with high purity is therefore of great interest to researchers in drug discovery and development.
Experimental Protocols
Synthesis of a Peptide with a C-Terminal Glutamine using Boc-Gln-OH
This protocol describes the manual solid-phase synthesis of a model peptide with a C-terminal glutamine using the Boc/Bzl strategy on a 4-Methylbenzhydrylamine (MBHA) resin. MBHA resin is a common choice for producing peptide amides via Boc chemistry.[9]
Materials:
-
Boc-Gln-OH
-
Other required Boc-protected amino acids with appropriate side-chain protection (e.g., Boc-Leu-OH, Boc-Ala-OH)
-
MBHA resin
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU
-
1-Hydroxybenzotriazole (HOBt) or an equivalent coupling additive
-
Piperidine (for monitoring)
-
Kaiser Test Kit
-
Anhydrous Hydrogen Fluoride (HF) with appropriate cleavage apparatus
-
Scavengers (e.g., anisole, p-cresol)
-
Diethyl ether
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Resin Swelling: Swell the MBHA resin in DCM for at least 30 minutes in a reaction vessel. Subsequently, wash the resin with DMF to prepare it for the first coupling step.[10]
-
First Amino Acid Coupling (Boc-Gln-OH):
-
Dissolve Boc-Gln-OH (3 equivalents relative to the resin substitution) and HOBt (3 equivalents) in a minimal amount of DMF.
-
In a separate container, dissolve DCC (3 equivalents) in DCM.
-
Add the DCC solution to the amino acid solution and allow it to pre-activate for 10-15 minutes.
-
Add the activated Boc-Gln-OH solution to the swollen resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates complete coupling.[2]
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.[11]
-
Wash the resin with DCM (3 times) to remove the TFA.
-
-
Neutralization: Neutralize the resulting trifluoroacetate salt on the N-terminus of the growing peptide chain by washing with a 5-10% solution of DIEA in DCM until a neutral pH is achieved.[2] Follow with DCM and DMF washes.
-
Subsequent Amino Acid Couplings: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Boc group removed, dry the peptide-resin under vacuum.
-
Perform the final cleavage from the resin and removal of side-chain protecting groups using anhydrous HF. This step must be carried out in a specialized, HF-resistant apparatus by trained personnel.
-
Add scavengers such as anisole to the reaction mixture to prevent side reactions.
-
After cleavage, precipitate the crude peptide with cold diethyl ether.
-
-
Purification and Analysis:
-
Wash the precipitated peptide with diethyl ether and dry it.
-
Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile) and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity and purity.
-
Visualization of Experimental Workflow
The following diagrams illustrate the key processes in Boc-SPPS.
Caption: General synthesis scheme for Boc-Gln-OH.
Caption: Boc-SPPS workflow for C-terminal peptide amides.
References
- 1. Glutamine-derived peptides: Current progress and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. lifetein.com [lifetein.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. An effective, mild procedure based on N alpha-fluorenylmethyloxycarbonyl (Fmoc) protection and side-chain anchoring to a tris(alkoxy)benzylamide (PAL) handle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. chempep.com [chempep.com]
Locating Spectroscopic Data for Boc-Glu-NH₂: A Technical Guide
For researchers, scientists, and drug development professionals, obtaining reliable analytical data is a critical step in chemical synthesis and characterization. This guide provides a comprehensive overview of where to find Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Nα-(tert-Butoxycarbonyl)-L-glutamine (Boc-Glu-NH₂), along with detailed experimental protocols and workflow visualizations.
Summary of Spectroscopic Data
The following tables summarize the available quantitative NMR and mass spectrometry data for Boc-Glu-NH₂. This data is essential for verifying the structure and purity of the compound.
¹H NMR Data
Table 1: ¹H NMR Chemical Shift Data for Boc-Glu-NH₂
| Assignment | Chemical Shift (ppm) | Multiplicity | Solvent |
| -C(CH₃)₃ | 1.380 | s | DMSO-d₆ |
| -CH₂-CH(NHBoc)- | 1.707 | m | DMSO-d₆ |
| -CH₂-C(O)NH₂ | 1.910, 2.128 | m | DMSO-d₆ |
| -CH(NHBoc)- | 3.854 | m | DMSO-d₆ |
| -NH- (amide) | 6.76, 7.27 | s (broad) | DMSO-d₆ |
| -NH- (Boc) | 7.07 | d | DMSO-d₆ |
Data sourced from publicly available spectra. Chemical shifts may vary slightly depending on experimental conditions.
¹³C NMR Data
Mass Spectrometry Data
Table 2: Mass Spectrometry Data for Boc-Glu-NH₂
| m/z Value | Relative Intensity | Possible Fragment Ion |
| 57.0 | 82.2 | [C₄H₉]⁺ (tert-butyl cation) |
| 59.0 | 67.6 | [C₂H₅NO]⁺ |
| 84.0 | 100.0 | [C₄H₆NO]⁺ (pyroglutamyl iminium ion) |
| 101.0 | 52.5 | [Boc-NH]⁺ or fragment from glutamine side chain |
| 129.0 | 5.4 | [M - Boc - H₂O]⁺ |
| 145.0 | 20.5 | [M - C₄H₉O₂]⁺ |
| 173.0 | 16.2 | [M - C₄H₉O]⁺ |
| 190.0 | 13.1 | [M - C₄H₈]⁺ |
| 246.3 | - | [M]⁺ (Molecular Ion)[2][3] |
| 269.0 | - | [M+Na]⁺[3] |
Fragmentation patterns can be influenced by the ionization method and energy.
Experimental Protocols
Detailed and standardized experimental procedures are crucial for reproducing and comparing analytical data.
NMR Spectroscopy Protocol
Objective: To acquire ¹H and ¹³C NMR spectra of Boc-Glu-NH₂ for structural confirmation.
Materials and Equipment:
-
Nα-(tert-Butoxycarbonyl)-L-glutamine (Boc-Glu-NH₂) sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of Boc-Glu-NH₂ and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
Process the spectrum similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).
-
Mass Spectrometry Protocol
Objective: To determine the molecular weight and fragmentation pattern of Boc-Glu-NH₂.
Materials and Equipment:
-
Nα-(tert-Butoxycarbonyl)-L-glutamine (Boc-Glu-NH₂) sample
-
Methanol or other suitable solvent (LC-MS grade)
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS)
Procedure (using ESI-MS):
-
Sample Preparation: Prepare a dilute solution of Boc-Glu-NH₂ (e.g., 1 mg/mL) in a suitable solvent such as methanol. Further dilute to a final concentration of approximately 1-10 µg/mL.
-
Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's instructions.
-
Set the ESI source parameters. Typical settings for a similar molecule might include:
-
Ionization Mode: Positive
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 100-150 °C[4]
-
Desolvation Temperature: 250-350 °C
-
Nebulizer Gas Flow: (e.g., Nitrogen) at an appropriate pressure.
-
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
For fragmentation data (MS/MS), select the parent ion (e.g., m/z 247 for [M+H]⁺) and apply a collision energy to induce fragmentation.
-
-
Data Analysis:
-
Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
-
Be aware of potential in-source reactions, such as the cyclization of glutamine to pyroglutamic acid, which can complicate spectral interpretation.[5]
-
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for NMR Data Acquisition and Processing.
Caption: Workflow for Mass Spectrometry Data Acquisition and Analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. L-Glutamine, N2-((1,1-dimethylethoxy)carbonyl)- | C10H18N2O5 | CID 83687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(tert-Butoxycarbonyl)-L-glutamine | 13726-85-7 [chemicalbook.com]
- 4. BOC-L-谷氨酰胺(13726-85-7)核磁图(1HNMR) [m.chemicalbook.com]
- 5. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Boc-Glu-NH2 in Biochemical Research: A Technical Guide
For Immediate Release
A comprehensive technical guide detailing the core applications of Nα-tert-Butoxycarbonyl-L-glutamic acid α-amide (Boc-Glu-NH2) in biochemical research has been released. This whitepaper serves as an in-depth resource for researchers, scientists, and drug development professionals, elucidating the compound's versatility in peptide synthesis, drug delivery, and neuroscience.
This compound, a derivative of the amino acid glutamic acid, is a cornerstone building block in the synthesis of peptides and peptidomimetics. Its unique structural features, including the acid-labile Boc protecting group and the C-terminal amide, make it an invaluable tool for creating complex biomolecules with enhanced stability and biological activity. This guide explores its key applications, supported by experimental data and detailed protocols.
Core Applications in Peptide Synthesis
This compound is extensively utilized in solid-phase peptide synthesis (SPPS) following the Boc/Bzl protection strategy. The C-terminal amide is a crucial feature found in many biologically active peptides, contributing to their stability against enzymatic degradation and influencing their receptor binding affinity.[1][2]
Quantitative Data on Coupling Efficiency
The efficiency of incorporating Boc-protected amino acids is critical for the overall yield and purity of the synthesized peptide. The choice of coupling reagent significantly impacts this efficiency. Below is a summary of typical coupling yields observed with various reagents in Boc-SPPS.
| Coupling Reagent Class | Examples | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| Aminium/Uronium Salts | HATU, HBTU, COMU | >95 | Very Fast | Low | Highly efficient, especially for sterically hindered couplings.[3] |
| Phosphonium Salts | PyBOP | 90-95 | Fast | Low | Byproducts are generally less problematic than those from older phosphonium reagents.[3] |
| Carbodiimides | DIC/HOBt | 85-90 | Moderate | Moderate | A cost-effective option; requires an additive like HOBt to suppress racemization.[3] |
Note: Yields are typical and can vary based on the specific amino acid sequence and reaction conditions.
Experimental Protocol: Boc Solid-Phase Peptide Synthesis (SPPS)
The following protocol outlines the manual synthesis of a peptide amide on a rink amide resin using this compound as the C-terminal amino acid.
1. Resin Preparation:
-
Swell the rink amide resin in dichloromethane (DCM) for 30 minutes.
-
Wash the resin with DCM (3x) and N,N-dimethylformamide (DMF) (3x).
2. This compound Loading:
-
Dissolve this compound (3 eq) and a coupling reagent such as HBTU (3 eq) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6 eq) to the amino acid solution.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and isopropanol (2x).
3. Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Wash the resin with DCM (3x) and isopropanol (2x).
4. Neutralization:
-
Treat the resin with 10% DIEA in DMF for 5 minutes (repeat twice).
-
Wash the resin with DMF (5x).
5. Subsequent Amino Acid Coupling:
-
Repeat steps 2-4 for each subsequent Boc-protected amino acid in the desired sequence.
6. Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.[3]
-
Precipitate the peptide in cold diethyl ether, centrifuge, wash, and dry.
Workflow for Boc-SPPS of a Peptide Amide:
Application in Drug Delivery Systems
The incorporation of this compound into peptides can be leveraged for the development of drug delivery systems, particularly hydrogels. Peptide-based hydrogels are biocompatible and biodegradable, making them excellent candidates for the controlled release of therapeutic agents.[4][5] The physicochemical properties of the constituent peptides, including those synthesized with this compound, dictate the drug loading capacity and release kinetics of the hydrogel.
Quantitative Data on Drug Release from Peptide Hydrogels
The release of a drug from a peptide hydrogel is a diffusion-controlled process influenced by the hydrogel's mesh size and the interactions between the drug and the peptide matrix. The following table provides illustrative data on the cumulative release of a model drug from a peptide hydrogel over time.
| Time (hours) | Cumulative Drug Release (%) at pH 7.4 | Cumulative Drug Release (%) at pH 5.5 |
| 12 | 25 | 35 |
| 24 | 45 | 60 |
| 48 | 68 | 73 |
| 72 | 80 | 85 |
Data is illustrative and based on typical release profiles from peptide hydrogels.[4]
Experimental Protocol: Preparation of a Peptide-Based Hydrogel for Drug Delivery
1. Peptide Synthesis:
-
Synthesize a self-assembling peptide containing a glutamic acid amide residue using the Boc-SPPS protocol described above.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
2. Hydrogel Formation and Drug Encapsulation:
-
Dissolve the purified peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Dissolve the therapeutic drug in the peptide solution.
-
Induce hydrogelation by a trigger such as a pH change or temperature shift.
3. Characterization of the Hydrogel:
-
Characterize the morphology of the hydrogel using scanning electron microscopy (SEM).
-
Determine the drug encapsulation efficiency by quantifying the amount of non-entrapped drug.
4. In Vitro Drug Release Study:
-
Place the drug-loaded hydrogel in a release medium (e.g., PBS) at 37°C.
-
At predetermined time intervals, withdraw aliquots of the release medium and quantify the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Logical Flow of Hydrogel-Based Drug Delivery:
Relevance in Neuroscience Research
The C-terminal amidation of peptides, a modification directly achievable through the use of this compound, is of paramount importance in neuroscience. A vast number of neuropeptides are C-terminally amidated, and this modification is often critical for their biological activity, including receptor binding and signal transduction.[1][6] For instance, the amidation of neuropeptides like Substance P and Neuropeptide Y is essential for their high-affinity interaction with their respective G-protein coupled receptors (GPCRs).
The synthesis of neuroactive peptides and their analogs using this compound allows researchers to investigate the structure-activity relationships of these important signaling molecules. By creating systematic modifications to the peptide sequence, scientists can probe the specific roles of different amino acid residues and the C-terminal amide in receptor activation and downstream signaling.
Signaling Pathway of a C-Terminally Amidated Neuropeptide
Many C-terminally amidated neuropeptides exert their effects by binding to GPCRs, which in turn activate intracellular signaling cascades. A common pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
Experimental Protocol: Assessing the Neuroactivity of a Synthetic Peptide
1. Peptide Synthesis:
-
Synthesize the desired C-terminally amidated peptide using this compound and Boc-SPPS.
-
Purify the peptide via RP-HPLC and confirm its identity and purity by mass spectrometry.
2. Cell Culture:
-
Culture a cell line that endogenously or recombinantly expresses the receptor of interest.
3. In Vitro Bioassay (e.g., Calcium Mobilization Assay):
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Establish a baseline fluorescence reading.
-
Apply the synthetic peptide at various concentrations to the cells.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence signal.
-
Determine the EC50 value of the peptide.
4. Data Analysis:
-
Plot the dose-response curve and calculate the potency (EC50) of the synthetic peptide.
-
Compare the activity of the amidated peptide to its non-amidated counterpart to determine the importance of the C-terminal amide.
Conclusion
This compound is a versatile and indispensable reagent in modern biochemical research. Its application in the synthesis of C-terminally amidated peptides has profound implications for the development of new therapeutics, the creation of advanced drug delivery systems, and the fundamental understanding of neurobiological processes. The detailed methodologies and quantitative data presented in this guide underscore the critical role of this compound in advancing these fields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jpt.com [jpt.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peptide-Based Supramolecular Hydrogels as Drug Delivery Agents: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of C-terminal amidation on the biological activity of neurokinin A derivatives with agonist and antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Imperative of the Boc Protecting Group in Glutamine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the precise and demanding landscape of peptide synthesis and drug development, the meticulous control of reactive functional groups is paramount. Among the arsenal of protective chemistries, the tert-butoxycarbonyl (Boc) group holds a historically significant and functionally critical role, particularly in its application to glutamine derivatives. This technical guide provides a comprehensive exploration of the Boc protecting group's role in the context of glutamine, detailing its strategic importance, experimental protocols, quantitative performance metrics, and its impact on the physicochemical properties of the resulting derivatives.
Core Function and Strategic Importance of Boc-Protected Glutamine
The primary role of the Boc group is the reversible protection of the α-amino group of glutamine. This protection is fundamental to preventing undesired side reactions at the N-terminus during peptide bond formation, thereby ensuring the controlled, sequential elongation of the peptide chain.[1][2] The Boc group is characterized by its stability under neutral and basic conditions and its facile cleavage under acidic conditions, typically with trifluoroacetic acid (TFA).[2][3] This acid lability is the cornerstone of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in solid-phase peptide synthesis (SPPS).[4]
Beyond α-amino protection, the use of Boc-protected glutamine, often in concert with side-chain protection, offers several strategic advantages:
-
Prevention of Side Reactions: The primary side reaction involving glutamine during peptide synthesis is the dehydration of the side-chain amide to a nitrile, particularly during the activation of the carboxyl group with carbodiimide reagents.[5] Side-chain protection, often with the trityl (Trt) group, is crucial to mitigate this.[6] Additionally, N-terminal glutamine residues are prone to cyclization to form pyroglutamate, a reaction that can be minimized by ensuring complete and rapid coupling of the subsequent amino acid.[7][8]
-
Enhanced Solubility: The Boc group, and particularly side-chain protecting groups like Trityl (Trt) and Xanthyl (Xan), can significantly improve the solubility of glutamine derivatives in organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF).[1][6][9] This is a critical factor for achieving efficient and complete coupling reactions.
-
Facilitation of Drug Development: Boc-protected glutamine derivatives serve as crucial building blocks in the synthesis of peptidomimetics and other small molecule therapeutics. The Boc group allows for the selective modification of other parts of the molecule and can be used in the design of prodrugs to enhance the bioavailability of active pharmaceutical ingredients.[1][10]
Physicochemical and Quantitative Data
The introduction of the Boc protecting group alters the physicochemical properties of glutamine. A summary of these properties and typical reaction yields are presented below for easy comparison.
| Property | L-Glutamine | Boc-L-Glutamine (Boc-Gln-OH) | Boc-L-Gln(Trt)-OH |
| CAS Number | 56-85-9 | 13726-85-7 | 132388-69-3 |
| Molecular Formula | C₅H₁₀N₂O₃ | C₁₀H₁₈N₂O₅ | C₂₉H₃₂N₂O₅ |
| Molecular Weight | 146.14 g/mol | 246.26 g/mol | 488.57 g/mol |
| Appearance | White crystalline powder | White to off-white powder | White powder |
| Melting Point | 185-186 °C | 113-124 °C | Not specified |
| Solubility | Soluble in water | Moderately soluble in water; soluble in organic solvents like DCM and DMF.[2][11] | Readily soluble in DMF.[12] |
| Purity (Typical) | ≥98.5% | ≥98% (TLC/HPLC)[1][13] | ≥98.0% (TLC) |
| Boc Protection Yield | N/A | Excellent yields, often quantitative. | N/A |
| Deprotection Efficiency | N/A | High, typically >95% with TFA. | High, with standard TFA cocktails for final cleavage.[12] |
Experimental Protocols
Detailed methodologies for the introduction and removal of the Boc protecting group are critical for reproducible and high-yield synthesis.
Boc Protection of L-Glutamine
Objective: To introduce the tert-butoxycarbonyl (Boc) protecting group onto the α-amino group of L-glutamine.
Materials:
-
L-Glutamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
5% Citric acid solution
-
Sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve L-glutamine (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water (approximately 1.2 mL per mmol of amino acid).
-
At room temperature, add Boc₂O (1.1 equivalents) with stirring.
-
Continue stirring for 2-4 hours. The mixture should become homogeneous within the first hour.
-
Dilute the reaction mixture with water (approximately 1.5 mL per mmol of amino acid).
-
Extract the aqueous mixture twice with ethyl acetate to remove byproducts.
-
Acidify the aqueous layer with a 5% citric acid solution to a pH of approximately 3.
-
Immediately extract the product three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent under reduced pressure to obtain the crude Boc-L-glutamine.
-
The product can be further purified by recrystallization if necessary.
Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
Objective: To remove the N-terminal Boc group from a peptide-resin during SPPS.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA) or Triethylamine (TEA)
Procedure:
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel. Drain the DCM.[7]
-
Deprotection: Add a solution of 25-50% TFA in DCM to the resin (approximately 10 mL of solution per gram of resin). Agitate the mixture for 20-30 minutes at room temperature.[7][14]
-
Washing: Drain the deprotection solution and wash the peptide-resin thoroughly with DCM (3-5 times) to remove residual TFA and the cleaved Boc group.[4]
-
Neutralization: To neutralize the resulting trifluoroacetate salt of the N-terminal amine, wash the resin with a 5-10% solution of DIEA or TEA in DCM for 5-10 minutes. Repeat this step.[14]
-
Final Washing: Wash the resin thoroughly with DCM (3-5 times) to remove excess base. The peptide-resin is now ready for the next coupling step.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 13726-85-7: BOC-L-glutamine | CymitQuimica [cymitquimica.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Boc-L-Glutamine (Boc-Gln-OH) BP EP USP CAS 13726-85-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 12. benchchem.com [benchchem.com]
- 13. Boc-Gln-OH Novabiochem 13726-85-7 [sigmaaldrich.com]
- 14. chempep.com [chempep.com]
Methodological & Application
Application Notes and Protocols for the Activation of Boc-Glu-NH2 in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficient formation of peptide bonds is a cornerstone of peptide synthesis, a critical process in drug discovery and development. The activation of the C-terminal carboxyl group of an N-protected amino acid is the pivotal step that enables its coupling to the N-terminus of another amino acid or peptide chain. This document provides detailed application notes and protocols for the activation of N-α-tert-butyloxycarbonyl-L-glutamine (Boc-Glu-NH2 or Boc-Gln-OH), a common building block in the synthesis of bioactive peptides.
Glutamine, with its amide-containing side chain, presents unique challenges during peptide synthesis. The primary concerns include the potential for dehydration of the side-chain amide to form a nitrile and the possibility of pyroglutamate formation, particularly during N-terminal Boc deprotection.[1] Careful selection of coupling reagents and reaction conditions is therefore essential to ensure high coupling efficiency and minimize side reactions.
This guide details several common and effective methods for the activation and coupling of this compound, providing comparative data and step-by-step protocols to aid researchers in optimizing their peptide synthesis workflows.
Core Principles of Carboxyl Group Activation
The formation of a peptide bond is a condensation reaction that is not spontaneous under normal conditions. Therefore, the carboxylic acid of the incoming amino acid (in this case, this compound) must be "activated". This involves converting the carboxyl group's hydroxyl into a better leaving group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the other reactant.[2] The general process involves the formation of a highly reactive intermediate, such as an O-acylisourea, an active ester, or a phosphonium salt adduct.[2]
Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for achieving high yields and purity while minimizing side reactions like racemization.[2] The following table summarizes the characteristics of several widely used coupling reagents suitable for the activation of this compound.
| Reagent Class | Specific Reagent(s) | Key Features & Considerations | Typical Solvents |
| Carbodiimides | EDC (or EDAC), DCC, DIC | Cost-effective and widely used. EDC forms a water-soluble urea byproduct, simplifying workup.[3] DCC's byproduct is largely insoluble.[4] Often used with additives like HOBt or Oxyma to improve efficiency and reduce racemization.[3][5] Can cause dehydration of the Gln side chain to a nitrile.[1] | DCM, DMF, NMP[2][6] |
| Phosphonium Salts | PyBOP, BOP | High coupling efficiency and low racemization risk.[3] BOP is highly effective but produces the carcinogenic byproduct HMPA.[3] PyBOP is a safer alternative. Generally do not cause guanidinylation of the free amine. | DMF, NMP[7] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, TBTU | Rapid reaction times and high efficiency.[4][8] HATU is particularly effective for sterically hindered couplings due to the anchimeric assistance of the pyridine nitrogen in its HOAt moiety. Can cause guanidinylation of the N-terminal amine if used in excess.[9] | DMF, NMP[2][8] |
Quantitative Data Summary
The following table presents typical coupling yields for the synthesis of Boc-protected dipeptides using various activation methods. While this data is for representative Boc-amino acids, it provides a useful benchmark for the expected efficiency when coupling this compound.
| Boc-Amino Acid (Boc-X-OH) | Coupling Partner | Coupling Method | Typical Yield (%) | Reference |
| Boc-Ala-OH | Gln-OMe | EDC/HOBt | 85 - 95 | [6] |
| Boc-Leu-OH | Gln-OMe | EDC/HOBt | 88 - 96 | [6] |
| Boc-Phe-OH | Gln-OMe | EDC/HOBt | 82 - 92 | [6] |
| Boc-Val-OH | Gln-OMe | Mixed Anhydride | 75 - 85 | [6] |
| Boc-Pro-OH | Gln-OMe | EDC/HOBt | 80 - 90 | [6] |
Experimental Protocols
The following are detailed protocols for the activation and coupling of this compound in both solution-phase and solid-phase peptide synthesis (SPPS).
Protocol 1: Solution-Phase Coupling using EDC/HOBt
This protocol describes a standard and widely used method for forming a peptide bond in solution.
Materials and Reagents:
-
This compound (1.0 equivalent)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 equivalent)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard workup reagents (1N HCl, saturated NaHCO₃, brine, anhydrous MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in a minimal amount of anhydrous DCM or a DCM/DMF mixture.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.1 eq.) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.[6]
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq.) in anhydrous DCM and add DIPEA (1.1 eq.) to neutralize the salt.
-
Add the neutralized amino component solution to the activated this compound solution at 0 °C.
-
Allow the reaction to stir at 0 °C for 2-4 hours, then warm to room temperature and stir overnight.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture if a precipitate (e.g., dicyclohexylurea if DCC is used) has formed.
-
Transfer the solution to a separatory funnel and wash sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[6]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by silica gel column chromatography or recrystallization.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling using HBTU/DIPEA
This protocol outlines the standard procedure for coupling this compound onto a resin-bound peptide with a free N-terminus in a Boc-SPPS workflow.
Materials and Reagents:
-
Peptide-resin with a free N-terminal amine
-
This compound (3-5 equivalents relative to resin loading)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (2.9-4.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Reagents for Boc deprotection (e.g., 25-50% TFA in DCM) and neutralization (e.g., 5-10% DIPEA in DCM)
-
Kaiser test kit for monitoring
Procedure:
-
Resin Preparation: Ensure the peptide-resin has undergone N-terminal Boc deprotection and has been neutralized to provide a free amine. The resin should be swollen in DMF.
-
Coupling Cocktail Preparation (Pre-activation):
-
Coupling Reaction:
-
Add the pre-activated coupling cocktail to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 30-60 minutes.[8]
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction, while a positive result (blue beads) signifies the presence of free primary amines.[8]
-
If the test is positive, the coupling step can be repeated ("recoupling").
-
-
Washing: After a negative Kaiser test, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts before proceeding to the next cycle.[8]
Visualizations
Activation and Coupling Pathways
The following diagrams illustrate the chemical activation of this compound and the general workflow for a coupling cycle in peptide synthesis.
Troubleshooting and Key Considerations
-
Side-Chain Protection: While this compound can be used without side-chain protection, for long or complex sequences, the risk of side-chain amide dehydration to a nitrile increases with repeated exposure to carbodiimide reagents.[1] In such cases, using a side-chain protected derivative like Boc-Gln(Xan)-OH or Boc-Gln(Trt)-OH may be beneficial.
-
Racemization: The risk of losing stereochemical integrity is highest during the activation step. Using additives like HOBt or HOAt, maintaining low temperatures (0 °C) during activation, and avoiding excess base can minimize racemization.[3][7]
-
Incomplete Coupling: Sterically hindered couplings may require longer reaction times, higher equivalents of reagents, or the use of more potent activators like HATU. Always monitor coupling completion with a qualitative test like the Kaiser test in SPPS.[8]
-
Solvent Quality: Ensure all solvents, particularly DMF and DCM, are anhydrous, as water can hydrolyze the activated intermediate and quench the reaction.[10]
By carefully selecting the appropriate activation method and adhering to optimized protocols, researchers can efficiently incorporate this compound into their target peptides, ensuring high yields and purity in their synthetic endeavors.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. people.uniurb.it [people.uniurb.it]
- 10. benchchem.com [benchchem.com]
Application Note: In Situ Neutralization Protocol for Boc-Glu-NH2 in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry is a cornerstone technique for the assembly of peptides. A critical step in the iterative cycle of Boc-SPPS is the neutralization of the N-terminal ammonium salt formed after the acidic cleavage of the Boc protecting group. The traditional method involves discrete deprotection, neutralization, and washing steps. However, an advanced and highly efficient alternative, the in situ neutralization protocol, combines the neutralization and coupling steps. This approach has been demonstrated to significantly reduce synthesis cycle times and improve the efficiency of peptide chain assembly, particularly for challenging sequences prone to aggregation.[1]
This application note provides a detailed protocol for the in situ neutralization of Boc-Glu-NH2 (Boc-Gln-OH) during solid-phase synthesis. Glutamine residues are susceptible to a common side reaction, the formation of pyroglutamate at the N-terminus, which can be mitigated by this protocol. We will cover the experimental procedure, data comparison, and the underlying principles of this enhanced methodology.
Principle of In Situ Neutralization
In the standard Boc-SPPS workflow, the removal of the Nα-Boc group with trifluoroacetic acid (TFA) leaves the terminal amino group as a protonated, non-nucleophilic ammonium salt. This requires a separate neutralization step with a tertiary amine, followed by extensive washing, before the next activated amino acid can be coupled.
The in situ neutralization protocol streamlines this process. The TFA salt of the peptide-resin is not neutralized in a separate step. Instead, the activated Boc-amino acid, along with a hindered base such as N,N-diisopropylethylamine (DIEA), is added directly to the protonated peptide-resin. Neutralization of the N-terminal amine and the subsequent peptide bond formation occur concurrently. This minimizes the time the reactive free amine is exposed, thereby reducing the risk of side reactions and peptide aggregation.
Data Presentation
| Parameter | Standard Neutralization Protocol | In Situ Neutralization Protocol |
| Cycle Time | Longer due to separate neutralization and washing steps. | Shorter; neutralization and coupling steps are combined, reducing overall cycle time.[1] |
| Solvent Consumption | Higher due to additional washing steps after neutralization. | Lower, as separate post-neutralization washes are eliminated. |
| Efficiency for "Difficult" Sequences | Lower; prolonged exposure of the free amine can lead to aggregation. | Higher; minimizes the time the deprotected peptide-resin is in a neutral, aggregation-prone state.[1] |
| Risk of Side Reactions (e.g., Pyroglutamate Formation) | Higher for N-terminal glutamine due to the presence of the free amine before coupling. | Lower; the immediate coupling after neutralization reduces the window for intramolecular cyclization.[1] |
| Overall Yield and Purity | Generally good for routine sequences, but can be lower for complex peptides. | Often results in higher yields and purer crude products, especially for hydrophobic and aggregation-prone peptides. |
Experimental Protocols
This section details the manual "Fast Boc" in situ neutralization protocol for the incorporation of a Boc-Gln-OH residue during solid-phase peptide synthesis.
Materials and Reagents:
-
Boc-Gln-OH
-
Peptide synthesis resin (e.g., MBHA resin for peptide amides)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
1-Hydroxybenzotriazole (HOBt) (optional, can suppress racemization)
-
Kaiser test kit
Protocol:
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Wash the resin with DMF (3 x 10 mL/g of resin).
-
Swell the resin in DMF for at least 30 minutes with gentle agitation.
-
-
Boc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 50% TFA in DCM (v/v) to the resin (10 mL/g of resin).
-
Agitate for 2 minutes.
-
Drain the TFA/DCM solution.
-
Add a fresh portion of 50% TFA in DCM.
-
Agitate for 5-10 minutes.
-
Drain the TFA/DCM solution and wash the resin with DCM (2 x 10 mL/g) followed by DMF (3 x 10 mL/g).
-
-
In Situ Neutralization and Coupling of Boc-Gln-OH:
-
In a separate vessel, prepare the activation solution:
-
Dissolve 2.0 equivalents of Boc-Gln-OH (relative to the resin substitution) in DMF (5 mL/g of resin).
-
Add 2.0 equivalents of HBTU solution (e.g., 1.0 M in DMF).
-
-
To the peptide-resin from step 2, add the activation solution.
-
Immediately add 4.0 equivalents of DIEA.
-
Agitate the reaction mixture at room temperature. The coupling reaction is typically complete within 5-10 minutes.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the peptide-resin thoroughly with DMF (3 x 10 mL/g) to remove excess reagents and byproducts.
-
-
Cycle Repetition:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Mandatory Visualizations
The following diagrams illustrate the workflow and key reactions in the Boc-SPPS in situ neutralization protocol.
Caption: Comparison of Standard vs. In Situ Neutralization Workflows.
References
Step-by-Step Guide for the Deprotection of Boc-Glu-NH2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of N-α-tert-butyloxycarbonyl-L-glutamine (Boc-Glu-NH2), a critical step in peptide synthesis and the development of glutamine-containing therapeutics. This guide outlines two standard methods using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in dioxane, summarizing key quantitative data and potential side reactions.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of amino acids due to its stability in a variety of reaction conditions and its facile removal under acidic conditions. The deprotection of this compound is a fundamental step in the synthesis of peptides and other molecules where a free N-terminus of a glutamine residue is required. Careful execution of this step is crucial to ensure high yields and purity of the final product, with particular attention paid to the potential for side-chain degradation.
Mechanism of Boc Deprotection
The deprotection of the Boc group is an acid-catalyzed process. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine as an ammonium salt. The generated tert-butyl cations are reactive electrophiles and can lead to side reactions, which can be mitigated by the use of scavengers.
Experimental Protocols
Two common and effective methods for the deprotection of this compound are detailed below. The choice of method may depend on the scale of the reaction, the nature of other functional groups in the molecule, and available resources.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and highly efficient method for Boc deprotection.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
DIPEAnhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM in a round-bottom flask at a concentration of approximately 0.1-0.2 M.
-
Reaction: To the stirred solution, add TFA to a final concentration of 25-50% (v/v). The reaction is typically stirred at room temperature.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is generally complete within 30-60 minutes.
-
Work-up: Upon completion, the solvent and excess TFA are removed under reduced pressure using a rotary evaporator.
-
Precipitation and Isolation: The resulting residue is triturated with cold anhydrous diethyl ether to precipitate the deprotected glutamine amide as its TFA salt. The solid product is then collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
Neutralization (Optional): If the free amine is required, the TFA salt can be neutralized by dissolving it in a minimal amount of a suitable solvent and adding a base such as diisopropylethylamine (DIPEA) or a mild aqueous basic solution, followed by appropriate extraction and purification steps.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method provides an alternative to TFA and can be advantageous in certain synthetic strategies.
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane
-
Anhydrous 1,4-dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
Reaction: Add a solution of 4 M HCl in 1,4-dioxane to the stirred solution. The reaction is typically carried out at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC. The deprotection is usually complete within 1-2 hours.
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure.
-
Precipitation and Isolation: The residue is triturated with cold anhydrous diethyl ether to precipitate the hydrochloride salt of the deprotected glutamine amide. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the deprotection of Boc-protected amino acids, which are applicable to this compound. Actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | TFA/DCM Method | HCl/Dioxane Method |
| Reagent Concentration | 25-50% TFA in DCM | 4 M HCl in dioxane |
| Reaction Time | 30 - 60 minutes | 1 - 2 hours |
| Temperature | Room Temperature | Room Temperature |
| Typical Yield | >95% | >95% |
| Primary Side Reaction | Deamidation of Gln side chain | Deamidation of Gln side chain |
Potential Side Reactions and Mitigation
The primary side reaction of concern during the deprotection of glutamine-containing peptides is the acid-catalyzed dehydration of the side-chain amide to form a nitrile. Another potential side reaction is pyroglutamate formation, which is an intramolecular cyclization of the N-terminal glutamine.
To minimize these side reactions:
-
Use the minimum necessary reaction time for complete deprotection.
-
Maintain the reaction at room temperature, as elevated temperatures can promote side reactions.
-
For sensitive sequences, employing a milder deprotection cocktail or carefully controlling the stoichiometry of the acid may be necessary.
Visualizations
This compound Deprotection Workflow
Caption: A step-by-step workflow for the deprotection of this compound.
Glutamine Metabolism in Cancer Cells
The deprotected glutamine can be used in various biological studies. For instance, understanding the role of glutamine in cancer cell metabolism is a significant area of research.
Caption: A simplified diagram of glutamine's role in cancer cell metabolism.
Application Notes and Protocols for the Incorporation of Boc-Glu-NH2 (Boc-Gln-OH) in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of glutamine (Gln) residues in solid-phase peptide synthesis (SPPS) is a critical step in the assembly of many biologically active peptides. When using the tert-butyloxycarbonyl (Boc) protection strategy, Nα-Boc-L-glutamine (Boc-Gln-OH), chemically equivalent to Nα-Boc-L-glutamic acid amine (Boc-Glu-NH2), is the standard building block. However, its incorporation is not without challenges. The primary side reactions include the dehydration of the side-chain amide to a nitrile and the formation of a pyroglutamyl (pGlu) residue at the N-terminus. These side reactions can lead to impurities that are difficult to remove, thereby reducing the overall yield and purity of the target peptide.
This document provides detailed application notes and protocols for the efficient incorporation of Boc-Gln-OH in automated peptide synthesizers, with a focus on mitigating common side reactions and optimizing coupling efficiency.
Key Challenges and Strategies
Side-Chain Dehydration (Nitrile Formation)
During the activation of the carboxylic acid of Boc-Gln-OH, particularly with carbodiimide-based reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), the side-chain amide can undergo dehydration to form a nitrile.[1] This side reaction becomes more prevalent in the synthesis of longer peptides where the glutamine residue is repeatedly exposed to coupling reagents.[1]
Mitigation Strategy:
-
Side-Chain Protection: The most effective way to prevent nitrile formation is to use a side-chain protected glutamine derivative. In Boc chemistry, the xanthyl (Xan) group is a commonly used protecting group for the side-chain amide of glutamine (Boc-Gln(Xan)-OH).[2][3] The Xan group is labile to the acidic conditions used for Boc deprotection, meaning it is removed during the subsequent synthesis cycle.[2][3] This transient protection is sufficient to prevent dehydration during the critical activation and coupling steps.[2]
-
Alternative Activation Methods: Utilizing activating reagents other than carbodiimides, or pre-activating the amino acid, can also reduce the risk of this side reaction.[2][3]
Pyroglutamate (pGlu) Formation
When glutamine is the N-terminal residue of a peptide, it can undergo intramolecular cyclization to form a pyroglutamyl residue. This reaction is catalyzed by the acidic conditions used for Boc deprotection.
Mitigation Strategy:
-
Optimized Deprotection: Minimizing the exposure time to strong acids during the deprotection step can help reduce the extent of pGlu formation.
-
Direct Incorporation of pGlu: If the desired peptide contains an N-terminal pyroglutamyl residue, it is often more efficient to incorporate it directly using Boc-pGlu-OH in the final coupling step.[4][5]
Data Presentation: Comparison of Unprotected vs. Side-Chain Protected Boc-Gln-OH
| Parameter | Boc-Gln-OH (Unprotected) | Boc-Gln(Xan)-OH (Side-Chain Protected) | Key Considerations |
| Risk of Side-Chain Dehydration | High, especially with carbodiimide activators.[1] | Mitigated; the Xan group protects the amide during activation.[2][3] | Crucial for the synthesis of long peptides or sequences with multiple Gln residues. |
| Solubility | Moderate | Improved solubility in common SPPS solvents.[2] | Better solubility leads to more efficient and complete coupling reactions. |
| Coupling Conditions | Standard protocols can be used, but careful selection of coupling reagents is necessary. | Compatible with a wider range of coupling reagents, including carbodiimides. | Side-chain protection offers greater flexibility in the choice of activation method. |
| Cost | Lower initial cost of the amino acid derivative. | Higher initial cost of the amino acid derivative. | The potential for higher purity and yield with the protected derivative can offset the initial cost. |
| Overall Purity of Crude Peptide | Potentially lower due to dehydration and other side products. | Generally higher due to the prevention of side reactions. | Reduced impurities simplify the final purification process. |
Experimental Protocols
The following are generalized protocols for the incorporation of Boc-Gln-OH in an automated peptide synthesizer using the Boc/Bzl strategy. These protocols should be optimized for the specific peptide sequence and synthesizer.
Protocol 1: Standard Automated Boc-SPPS Cycle
This protocol outlines a single cycle for the addition of an amino acid in an automated peptide synthesizer.
1. Resin Swelling:
-
Place the appropriate resin (e.g., MBHA for peptide amides, Merrifield for peptide acids) in the reaction vessel.
-
Wash the resin with dichloromethane (DCM) for 1 minute.
-
Swell the resin in DCM for 30-60 minutes with gentle agitation.[6]
-
Drain the solvent.
2. Nα-Boc Deprotection:
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[6]
-
Agitate for 1-2 minutes for a pre-wash, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 15-25 minutes.[6]
-
Drain the TFA solution.
-
Wash the resin with DCM (3x) and isopropanol (IPA) (2x) to remove residual acid.[6]
3. Neutralization:
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 1-2 minutes.
-
Drain the neutralization solution.
-
Repeat the neutralization step.
-
Wash the resin with DCM (3x).
4. Amino Acid Coupling (using HBTU/HOBt):
-
In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid (Boc-Gln-OH or Boc-Gln(Xan)-OH) and a coupling agent like HBTU (e.g., 3.9 equivalents) in N,N-Dimethylformamide (DMF).[6]
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of a base, typically DIEA, to initiate the coupling reaction.[6]
-
Agitate the reaction mixture at room temperature for 1-2 hours.[6]
-
Monitor the reaction for completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test indicates complete coupling.[6]
5. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
This cycle is repeated for each amino acid in the sequence.
Protocol 2: Final Cleavage and Deprotection
-
After the peptide sequence is fully assembled, wash the peptide-resin with DCM and dry it under vacuum.
-
Treat the peptide-resin with a strong acid cocktail, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), to cleave the peptide from the resin and remove the side-chain protecting groups.[6] A common cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).[6]
-
After the cleavage reaction, the strong acid is carefully removed, and the crude peptide is precipitated with cold diethyl ether.[6]
-
The precipitated peptide is collected, washed with cold ether, and dried under vacuum.[6]
-
The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Logical Workflow for Boc-Gln-OH Incorporation
Caption: Automated Boc-SPPS cycle for incorporating a Boc-Gln-OH residue.
Signaling Pathway of Side Reactions
Caption: Key side reactions during Boc-Gln-OH incorporation and mitigation strategies.
References
Application of Boc-Glu-NH2 in the Synthesis of Bioactive Peptides: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of an N-terminal pyroglutamic acid (pGlu) is a critical structural motif in a variety of biologically active peptides, conferring enhanced stability against degradation by aminopeptidases. This modification is achieved through the cyclization of an N-terminal glutamine residue. In the context of solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry, Boc-Gln-OH serves as the direct precursor. However, for greater control over the reaction and to ensure higher purity of the final peptide, the pre-cyclized form, Boc-pGlu-OH (N-α-tert-butyloxycarbonyl-L-pyroglutamic acid) , is often the preferred building block. This document provides detailed application notes and experimental protocols for the synthesis of pGlu-containing bioactive peptides, with a focus on Thyrotropin-Releasing Hormone (TRH) and Neurotensin.
Application Notes
The use of Boc-protected pyroglutamic acid is central to the synthesis of numerous peptide hormones and neurotransmitters. The pGlu residue protects the N-terminus from enzymatic cleavage, thereby increasing the peptide's in vivo half-life and bioavailability.
Key Applications:
-
Hormone Synthesis: A prominent example is Thyrotropin-Releasing Hormone (TRH; pGlu-His-Pro-NH2) , a hypothalamic hormone that stimulates the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary.[1] Its synthesis is a model application for Boc-pGlu-OH.
-
Neurotransmitter Synthesis: Neurotensin , a 13-amino acid neuropeptide involved in the regulation of dopamine pathways and pain perception, also features an N-terminal pGlu residue.[2] Synthetic analogs of neurotensin are of significant interest for neurological drug development.
-
Enhanced Peptide Stability: The primary advantage of incorporating a pGlu residue is the significant resistance it provides against aminopeptidases, enzymes that cleave amino acids from the N-terminus of peptides. This stability is a crucial attribute for developing peptide-based therapeutics.
Choice of Synthetic Strategy: Boc-pGlu-OH vs. In-situ Cyclization of Boc-Gln-OH
While N-terminal glutamine can spontaneously cyclize to pyroglutamate, this process can be incomplete and lead to product heterogeneity. The direct incorporation of Boc-pGlu-OH during SPPS offers:
-
Greater Control and Reproducibility: The coupling of Boc-pGlu-OH is a well-defined step, leading to predictable and consistent synthesis outcomes.
-
Higher Purity and Yield: This approach avoids side reactions associated with the in-situ cyclization of glutamine, resulting in a cleaner crude product and simplifying purification.
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of TRH and a neurotensin fragment using Boc chemistry.
Protocol 1: Manual Boc-SPPS of Thyrotropin-Releasing Hormone (pGlu-His-Pro-NH2)
This protocol describes the synthesis of TRH on a 4-methylbenzhydrylamine (MBHA) resin to yield a C-terminal amide.
Materials:
-
MBHA resin
-
Boc-Pro-OH
-
Boc-His(Tos)-OH
-
Boc-pGlu-OH
-
Coupling Reagent: Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
50% Trifluoroacetic acid (TFA) in DCM
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the MBHA resin in DCM in a reaction vessel for 30 minutes.
-
First Amino Acid Coupling (Boc-Pro-OH):
-
Pre-activate Boc-Pro-OH (3 equivalents) with BOP (3 equivalents) and DIEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor coupling completion with a Kaiser test (should be negative).
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Boc Deprotection:
-
Add 50% TFA in DCM to the resin and shake for 5 minutes.
-
Drain and add a fresh solution of 50% TFA in DCM and shake for 25 minutes.[3]
-
Wash the resin with DCM (3x) and isopropanol (2x).
-
-
Neutralization:
-
Add 10% DIEA in DCM to the resin and shake for 2 minutes. Repeat once.
-
Wash the resin with DCM (3x).
-
-
Second Amino Acid Coupling (Boc-His(Tos)-OH):
-
Repeat step 2 with Boc-His(Tos)-OH. The use of BOP as a coupling reagent with minimal DIEA is effective for coupling Boc-His(Tos)-OH with reduced racemization.[4]
-
-
Boc Deprotection and Neutralization: Repeat steps 3 and 4.
-
Third Amino Acid Coupling (Boc-pGlu-OH):
-
Repeat step 2 with Boc-pGlu-OH.
-
-
Final Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
In a specialized HF cleavage apparatus, add anisole as a scavenger to the resin.
-
Carefully condense liquid HF into the reaction vessel at -5 to 0°C.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Purification:
-
Wash the cleaved peptide from the resin with cold diethyl ether to precipitate the crude product.
-
Purify the crude TRH by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Manual Boc-SPPS of a Neurotensin Fragment (pGlu-Leu-Tyr-OH)
This protocol describes the synthesis of a neurotensin fragment on a Merrifield resin to yield a C-terminal carboxylic acid.
Materials:
-
Merrifield resin pre-loaded with Boc-Tyr(Bzl)-OH
-
Boc-Leu-OH
-
Boc-pGlu-OH
-
Coupling Reagent: N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
50% Trifluoroacetic acid (TFA) in DCM
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Diethyl ether
Procedure:
-
Resin Preparation: Start with Merrifield resin pre-loaded with Boc-Tyr(Bzl)-OH. Swell the resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x) and isopropanol (2x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM for 2 minutes (repeat once).
-
Wash with DCM (3x).
-
-
First Coupling (Boc-Leu-OH):
-
Dissolve Boc-Leu-OH (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DCC (3 equivalents) to the amino acid solution and pre-activate for 10 minutes at 0°C.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor for coupling completion using the Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Boc Deprotection and Neutralization: Repeat steps 2 and 3.
-
Second Coupling (Boc-pGlu-OH):
-
Repeat step 4 with Boc-pGlu-OH.
-
-
Final Cleavage and Deprotection:
-
Dry the peptide-resin.
-
Cleave the peptide from the resin and remove side-chain protecting groups using anhydrous HF with anisole as a scavenger, as described in Protocol 1, step 8.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide fragment by RP-HPLC. The synthesis of the full-length neurotensin has been reported with a 35% yield for the final pGlu-containing peptide after purification.[2]
-
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and biological activity of pGlu-containing peptides.
Table 1: Synthesis Yield and Purity of Bioactive Peptides
| Peptide | Synthesis Method | Resin | Reported Yield | Reported Purity | Reference |
| Neurotensin | Boc-SPPS | Merrifield | 35% (pGlu form) | Not specified | [2] |
| (Dab⁹)-Neurotensin (8-13) | Fmoc-SPPS | Wang | Not specified | >95% (after HPLC) | [5] |
| JMV 7488 (NT analogue) | Fmoc-SPPS | Not specified | 31% | >95% (after HPLC) |
Table 2: Biological Activity of Neurotensin and its Analogs
| Ligand | Receptor Subtype | Binding Affinity (Ki/Kd) | Cell Line | Reference |
| Neurotensin (1-13) | NTS1 | 0.1-0.4 nM (Ki) | Not specified | [6] |
| Neurotensin (1-13) | NTS2 | 2-5 nM (Ki) | Not specified | [6] |
| Neurotensin(8-13) | NTS1 | 0.33 nM (Ki) | Not specified | [6] |
| Neurotensin(8-13) | NTS2 | 1.8 nM (Ki) | Not specified | [6] |
| JMV 5504 | hNTS1 | 3600 nM (Ki) | Not specified | [7][8] |
| JMV 5504 | hNTS2 | 8.5 nM (Ki) | Not specified | [7][8] |
| [⁶⁸Ga]Ga-JMV 7488 | NTS2 | 37.83 ± 17.20 nM (Kd) | HT-29 | [7] |
| [¹¹¹In]In-JMV 7488 | NTS2 | 36.39 ± 4.02 nM (Kd) | HT-29 | [7] |
| cyclo[Arg-Lys-Pro-Tyr-Tle-Leu] | NTS1 | 1479.1 nM (Ki) | Not specified | [9] |
Table 3: Biological Activity of TRH and its Analogs
| Ligand | Receptor Subtype | Potency (EC50) | Reference |
| Analog 8c | TRH-R1 | 2.54 µM | |
| Analog 8c | TRH-R2 | 0.05 µM | |
| Analog 8f | TRH-R1 | 0.287 µM | |
| Analog 8f | TRH-R2 | 0.006 µM | |
| Analog 12d | TRH-R1 | 0.944 µM | |
| Analog 12d | TRH-R2 | 0.004 µM |
Visualizations
Experimental Workflow
Caption: General workflow for Boc-Solid Phase Peptide Synthesis (SPPS) of pGlu-peptides.
Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. The synthesis of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and Biological Evaluation of the First Radio-Metalated Neurotensin Analogue Targeting Neurotensin Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Liquid-Phase Peptide Synthesis (LPPS) Utilizing Boc-Gln-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid-phase peptide synthesis (LPPS) is a classical yet highly relevant methodology for the chemical synthesis of peptides. It offers distinct advantages over solid-phase peptide synthesis (SPPS), particularly in terms of scalability and the purification of intermediates, making it an invaluable technique for the production of short to medium-length peptides.[1][2] In LPPS, peptide chains are assembled sequentially in a solution, which allows for purification and characterization of the peptide at each step of the synthesis. This iterative process of coupling and deprotection, when meticulously executed, yields peptides of high purity.
The tert-butyloxycarbonyl (Boc) protecting group strategy is a well-established and robust approach in peptide synthesis.[1][3] The acid-labile Boc group provides temporary protection for the α-amino group, while other protecting groups, often benzyl (Bzl)-based, offer more permanent protection for the C-terminus and reactive amino acid side chains.[1] This orthogonal protection scheme allows for the selective removal of the Boc group without affecting other protecting groups, enabling the stepwise elongation of the peptide chain.[1][4]
Glutamine, with its reactive side-chain amide, presents a specific challenge in peptide synthesis. To prevent undesirable side reactions such as the dehydration of the side-chain amide to a nitrile or the cyclization of N-terminal glutamine to pyroglutamate, it is crucial to employ a side-chain protecting group.[5] While the user query specified Boc-Glu-NH2, in practice, a side-chain protected derivative such as Boc-Gln(Trt)-OH (Nα-tert-butyloxycarbonyl-Nγ-trityl-L-glutamine) is the standard and recommended reagent for incorporating glutamine into a peptide sequence to ensure a high-yield and high-purity synthesis. The bulky trityl (Trt) group effectively prevents these side reactions.
This document provides detailed application notes and protocols for the use of Boc-Gln(Trt)-OH in liquid-phase peptide synthesis.
Data Presentation
Table 1: Properties of Boc-Gln(Trt)-OH
| Property | Value |
| Molecular Formula | C₃₀H₃₄N₂O₅ |
| Molecular Weight | 514.6 g/mol |
| Appearance | White to off-white powder |
| Storage Temperature | 2-8 °C |
| Purity | Typically ≥98% |
Table 2: Comparison of Common Coupling Reagents in Liquid-Phase Peptide Synthesis[1][6][7][8][9]
| Coupling Reagent/Additive | Typical Reaction Time | Reported Yield Range | Key Considerations |
| EDC/HOBt | 12-24 hours | 60-85% | Cost-effective and widely used. The urea byproduct of EDC is water-soluble, facilitating workup. |
| DCC/HOBt | 12-24 hours | 70-90% | Highly efficient, but the dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents, which can complicate purification.[6] |
| HBTU/DIPEA | 1-4 hours | 80-95% | Rapid and highly efficient, with minimal racemization. The byproducts are generally soluble in the reaction medium.[6][7] |
| HATU/DIPEA | 1-4 hours | >90% | Very powerful coupling reagent, particularly for sterically hindered amino acids. More expensive than other options. |
Note: Yields are highly dependent on the specific amino acids being coupled, solvent, temperature, and purification methods.[1]
Experimental Protocols
Materials
-
Boc-Gln(Trt)-OH
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Coupling reagent (e.g., EDC·HCl)
-
Additive (e.g., HOBt)
-
Tertiary base (e.g., DIPEA or TEA)
-
Dry solvents (DCM, DMF)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether (cold)
-
Silica gel for column chromatography
Protocol 1: Coupling of Boc-Gln(Trt)-OH with an Amino Acid Ester
This protocol describes the synthesis of the dipeptide Boc-Gln(Trt)-Gly-OMe.
-
Activation of the Carboxyl Group:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-Gln(Trt)-OH (1 equivalent) and HOBt (1.2 equivalents) in dry DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
-
Neutralization of the Amino Component:
-
In a separate flask, dissolve the amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl, 1 equivalent) in dry DCM or DMF.
-
Add DIPEA or TEA (1.2 equivalents) to neutralize the hydrochloride salt and stir for 15-20 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the neutralized amino acid ester solution to the cooled solution of Boc-Gln(Trt)-OH and HOBt.
-
Add EDC·HCl (1.2 equivalents) to the reaction mixture in one portion.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected dipeptide.
-
Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc group from the synthesized dipeptide.
-
Deprotection Reaction:
-
Isolation of the Deprotected Peptide:
-
Remove the solvent and excess TFA under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the deprotected peptide as its TFA salt.
-
Collect the solid precipitate by filtration or centrifugation.
-
Wash the solid with cold diethyl ether and dry under vacuum.
-
The resulting product, H-Gln(Trt)-Gly-OMe·TFA, can be used in the next coupling step after neutralization.
-
Protocol 3: Purification of the Final Peptide
After the desired peptide chain has been assembled and all protecting groups have been removed, the crude peptide must be purified. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for peptide purification.[10][11]
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, often a mixture of water and acetonitrile with a small amount of TFA (e.g., 0.1%).
-
Chromatographic Separation:
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction by analytical HPLC and mass spectrometry.
-
-
Lyophilization: Pool the pure fractions and freeze-dry to obtain the final peptide as a fluffy white powder.[11]
Visualizations
Caption: Workflow of Liquid-Phase Peptide Synthesis.
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Caption: Glutamine Side Reactions and Prevention.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. gilson.com [gilson.com]
- 11. bachem.com [bachem.com]
Application Notes and Protocols for the Purification of Peptides Containing Boc-Glu-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The purification of synthetic peptides is a critical step in ensuring the quality, safety, and efficacy of peptide-based therapeutics and research tools. Peptides containing the tert-butyloxycarbonyl (Boc) protecting group, particularly those with a C-terminal amide like Boc-Glu-NH2, present unique challenges and considerations during purification. The Boc group's hydrophobicity and acid lability, combined with the polar nature of the C-terminal amide, necessitate carefully optimized purification strategies to achieve high purity and yield.
These application notes provide a comprehensive overview and detailed protocols for the purification of peptides containing this compound. The primary focus is on the most widely used and effective technique, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Additionally, alternative and complementary techniques such as Flash Chromatography and Crystallization are discussed.
Challenges in Purifying this compound Containing Peptides
Several factors can complicate the purification of peptides featuring a this compound moiety:
-
Premature Boc-Group Cleavage: The Boc group is sensitive to acidic conditions. Exposure to strong acids during cleavage from the resin or during purification can lead to its premature removal, resulting in a significant impurity that can be difficult to separate from the target peptide.[1]
-
Hydrophobicity: The Boc group increases the overall hydrophobicity of the peptide, influencing its retention behavior on reversed-phase columns. This can sometimes lead to poor solubility in aqueous mobile phases.
-
Peptide Aggregation: Hydrophobic peptides have a tendency to aggregate, which can result in low recovery and poor peak shape during chromatography.[1]
-
Closely Related Impurities: Deletion sequences and other side-products from solid-phase peptide synthesis (SPPS) often have very similar retention times to the desired product, making their separation challenging.[1]
Primary Purification Technique: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the gold standard for peptide purification, separating molecules based on their hydrophobicity.[1][2] For peptides containing this compound, a C18 stationary phase is the most common choice.[1]
Key Considerations for RP-HPLC Method Development:
-
Mobile Phase Selection: The most common mobile phases are water (A) and acetonitrile (B), both containing an ion-pairing agent.[2][3]
-
Trifluoroacetic Acid (TFA): Typically used at a concentration of 0.1%, TFA helps to protonate acidic residues and improve peak shape.[2][3] However, its acidity can pose a risk for premature Boc-group cleavage if exposure is prolonged.
-
Formic Acid (FA): A milder acid, often used at 0.1%, which is more suitable for mass spectrometry (MS) detection but may provide less sharp peaks compared to TFA.
-
-
Gradient Optimization: A shallow gradient around the elution point of the target peptide is crucial for achieving good resolution between the desired product and closely related impurities.[1]
-
Column Temperature: Operating the column at an elevated temperature (e.g., 40-60°C) can improve peak shape by reducing viscosity and minimizing secondary interactions.[1]
-
Sample Preparation: Dissolving the crude peptide in a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before dilution with the initial mobile phase can prevent precipitation and aggregation.[1]
Illustrative Purification Data for a Model Peptide (this compound-Peptide)
The following table summarizes typical purification results for a model 10-amino acid peptide containing a C-terminal this compound, comparing different purification strategies.
| Purification Method | Crude Purity (%) | Final Purity (%) | Yield (%) | Key Observations |
| RP-HPLC (Standard TFA Gradient) | 65 | >98 | 35 | Excellent resolution, but minor Boc-cleavage observed. |
| RP-HPLC (Formic Acid Gradient) | 65 | >95 | 40 | Reduced Boc-cleavage, slightly broader peaks. |
| Flash Chromatography (C18) | 65 | 85-90 | 60 | Good for initial cleanup, requires subsequent HPLC polishing. |
| Crystallization | 65 | >99 | 20 | Highest purity, but lower yield and challenging to establish. |
Experimental Protocol: Preparative RP-HPLC
This protocol outlines a general procedure for the purification of a peptide containing this compound.
1. Materials and Reagents:
-
Crude peptide containing this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) or Formic Acid (FA)
-
DMSO or DMF (for sample dissolution)
-
Preparative RP-HPLC system with a C18 column
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (or FA) in water.
-
Mobile Phase B: 0.1% TFA (or FA) in acetonitrile.
-
Degas both mobile phases thoroughly before use.
3. Sample Preparation:
-
Weigh an appropriate amount of the crude peptide.
-
Dissolve the peptide in a minimal amount of DMSO or DMF.
-
Dilute the solution with Mobile Phase A to a final concentration suitable for injection (typically 10-50 mg/mL, depending on column size and peptide solubility).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
4. HPLC Method:
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes.
-
Injection: Inject the prepared sample onto the column.
-
Elution Gradient:
-
Start with an initial isocratic hold at 5% B for 5-10 minutes.
-
Apply a linear gradient to elute the peptide. A typical starting point is a shallow gradient of 1% B per minute (e.g., 5% to 65% B over 60 minutes). This must be optimized based on analytical HPLC runs of the crude material.[4]
-
After the main peak has eluted, include a steeper gradient wash to 95% B to remove any remaining hydrophobic impurities.
-
Return to the initial conditions and re-equilibrate the column.
-
-
Fraction Collection: Monitor the chromatogram at a suitable wavelength (typically 214 nm or 220 nm) and collect fractions corresponding to the main product peak.[2]
5. Post-Purification Processing:
-
Fraction Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pooling: Pool the fractions that meet the desired purity specification (e.g., >98%).
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.
Alternative and Complementary Purification Techniques
While RP-HPLC is the most common method, other techniques can be employed, especially for initial cleanup or when specific challenges arise.
Flash Chromatography
Flash chromatography using a C18-functionalized silica gel can be a cost-effective method for the initial purification of large quantities of crude peptide. It can efficiently remove more polar and less polar impurities, enriching the target peptide before a final polishing step with preparative HPLC.
Experimental Protocol: C18 Flash Chromatography
1. Materials and Reagents:
-
Crude peptide containing this compound
-
C18-functionalized silica gel
-
HPLC-grade water and acetonitrile
-
TFA or FA
-
Flash chromatography system
2. Procedure:
-
Column Packing: Pack a suitable flash column with C18 silica gel.
-
Equilibration: Equilibrate the column with a low percentage of acetonitrile in water (with 0.1% TFA or FA).
-
Sample Loading: Dissolve the crude peptide in a minimal amount of organic solvent and adsorb it onto a small amount of C18 silica. After drying, load this onto the top of the column.
-
Elution: Elute the peptide using a step or linear gradient of increasing acetonitrile concentration.
-
Fraction Collection and Analysis: Collect fractions and analyze them by analytical HPLC or TLC to identify those containing the desired product.
-
Concentration: Pool the desired fractions and remove the solvent under reduced pressure.
Crystallization
Crystallization can yield peptides of very high purity but is often challenging and requires significant empirical optimization.[5] It is most successful when the peptide is already at a moderate level of purity.
Experimental Protocol: General Crystallization Screening
1. Materials:
-
Partially purified peptide (ideally >90% purity)
-
A variety of buffers, salts, and organic solvents
-
Crystallization plates (e.g., 96-well format)
2. Procedure:
-
Solubility Screening: Determine the solubility of the peptide in various solvents to identify suitable candidates for crystallization.
-
Crystallization Setup: Use techniques such as vapor diffusion (hanging drop or sitting drop) to screen a wide range of conditions.
-
Prepare a concentrated solution of the peptide.
-
Mix the peptide solution with a reservoir solution containing a precipitant (e.g., polyethylene glycol, salts).
-
Allow the setup to equilibrate, promoting slow precipitation and crystal growth.
-
-
Optimization: Once initial crystals are obtained, optimize the conditions (e.g., pH, temperature, precipitant concentration) to improve crystal size and quality.[5]
-
Isolation: Carefully isolate the crystals by filtration, wash with a suitable cold solvent, and dry under vacuum.
Visualizing the Purification Workflow
The following diagrams illustrate the logical flow of the purification processes described.
Caption: General purification workflow for this compound peptides.
Caption: HPLC method development for peptide purification.
Conclusion
The successful purification of peptides containing this compound relies on a systematic approach to method development, with RP-HPLC being the cornerstone technique. By carefully selecting mobile phases, optimizing the elution gradient, and considering factors like column temperature and sample preparation, high levels of purity and recovery can be achieved. Alternative methods such as flash chromatography and crystallization offer complementary strategies for specific purification challenges. The protocols and guidelines presented here provide a solid foundation for researchers to develop robust and efficient purification workflows for their target peptides.
References
Troubleshooting & Optimization
How to avoid pyroglutamate formation with Boc-Glu-NH2.
Welcome to the technical support center for peptide synthesis. This guide provides troubleshooting protocols and answers to frequently asked questions regarding the prevention of pyroglutamate (pGlu) formation when using Boc-Gln-OH or Boc-Glu-NH2 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is pyroglutamate (pGlu) formation? A1: Pyroglutamate formation is an irreversible intramolecular cyclization reaction. The N-terminal glutamine's free amine attacks its own side-chain amide, forming a five-membered lactam ring. This side reaction is especially common for N-terminal glutamine residues following the removal of the Boc protecting group.
Q2: Why is pyroglutamate formation a significant problem in peptide synthesis? A2: This modification leads to a capped N-terminus, which terminates the peptide chain extension, resulting in a truncated impurity. This impurity has a similar mass and polarity to the desired peptide, making it very difficult to remove during purification, which ultimately lowers the overall yield and purity of the final product.
Q3: What specific conditions promote pyroglutamate formation from a Boc-Gln residue? A3: The primary driver for this side reaction is the acidic condition required for Boc-group deprotection. The presence of a free N-terminal amine on the glutamine residue, even transiently, in an acidic environment can catalyze the cyclization. Factors that increase the rate of formation include the use of strong acids (e.g., 100% TFA), elevated temperatures, and extended deprotection times.
Troubleshooting Guide: High Levels of Pyroglutamate Impurity
If you have identified a significant amount of pyroglutamate-containing impurity in your crude peptide product, use the following workflow to diagnose and solve the issue.
Troubleshooting Decision Workflow
Caption: A step-by-step workflow for troubleshooting pyroglutamate formation.
Preventative Strategies and Experimental Protocols
The most effective methods to prevent pyroglutamate formation involve either optimizing the deprotection conditions or protecting the glutamine side-chain.
Optimization of Boc Deprotection Conditions
The goal is to use the mildest acidic conditions possible that still effectively remove the Boc group, thereby minimizing the acid-catalyzed cyclization.
Protocol 1: Standard (High-Risk) Boc Deprotection
-
Swell the peptide-resin in Dichloromethane (DCM) for 20-30 minutes.
-
Drain the DCM.
-
Add 100% Trifluoroacetic Acid (TFA) to the resin and shake for 30 minutes at room temperature.
-
Drain the TFA and wash the resin with DCM (3x).
-
Neutralize with 10% Diisopropylethylamine (DIPEA) in DCM for 2 minutes (2x).
-
Wash the resin with DCM (3x) before the next coupling step.
Protocol 2: Optimized (Low-Risk) Boc Deprotection
-
Swell the peptide-resin in DCM for 20-30 minutes.
-
Drain the DCM.
-
Add a pre-cooled (0°C) solution of 50% TFA in DCM to the resin.
-
Shake for 20 minutes at room temperature.
-
Drain the deprotection solution and wash the resin with DCM (3x).
-
Neutralize with 10% DIPEA in DCM for 2 minutes (2x).
-
Wash the resin with DCM (3x) and proceed immediately to the next coupling step.
Table 1: Comparison of Deprotection Protocols on Pyroglutamate Formation
| Parameter | Protocol 1: Standard | Protocol 2: Optimized |
|---|---|---|
| Deprotection Agent | 100% TFA | 50% TFA in DCM |
| Deprotection Time | 30 minutes | 20 minutes |
| Typical pGlu Formation | 10 - 30% | < 5% |
| Expected Peptide Purity | 65 - 85% | > 90% |
Note: Data are representative and can vary depending on the peptide sequence.
Side-Chain Protection Strategy
The most robust method to eliminate pyroglutamate formation is to protect the side-chain amide of glutamine using a protecting group such as Trityl (Trt). This group physically blocks the intramolecular attack.
Workflow: Using Boc-Gln(Trt)-OH in SPPS
Caption: Experimental workflow for SPPS using side-chain protected Boc-Gln(Trt)-OH.
Protocol 3: Peptide Synthesis using Boc-Gln(Trt)-OH
-
Coupling: Dissolve Boc-Gln(Trt)-OH and an activating agent (e.g., HBTU) in DMF. Add DIPEA and add the mixture to the deprotected peptide-resin. Couple for 1-2 hours.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Boc Deprotection: Use the Optimized Deprotection Protocol (Protocol 2) . The Trt group is stable to 50% TFA in DCM but labile to 100% TFA, making the optimized protocol essential.
-
Chain Elongation: Continue coupling subsequent amino acids as required.
-
Final Cleavage and Deprotection: After synthesis is complete, treat the peptide-resin with a strong acid cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT) for 2-4 hours. This single step cleaves the peptide from the resin and removes the Trt group from the glutamine side-chain.
Table 2: Effectiveness of Side-Chain Protection vs. Unprotected Gln
| N-terminal Residue | Deprotection Method | Typical pGlu Formation | Expected Final Purity |
|---|---|---|---|
| Boc-Gln-OH | Standard (100% TFA) | 10 - 30% | 65 - 85% |
| Boc-Gln-OH | Optimized (50% TFA) | < 5% | > 90% |
| Boc-Gln(Trt)-OH | Optimized (50% TFA) | < 1% | > 98% |
Preventing side reactions during Boc-Glu-NH2 coupling.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent side reactions during the coupling of Boc-Glu-NH2.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the coupling of this compound?
The primary side reaction of concern is the intramolecular cyclization of the glutamic acid residue to form pyroglutamate (pGlu).[1][2] This occurs when the N-terminal α-amino group attacks the side-chain γ-carboxylic acid, leading to the formation of a five-membered lactam ring and the loss of water. This modification results in a blocked N-terminus, which can prevent further peptide chain elongation and complicates purification and analysis.[2] Other potential side reactions include racemization at the α-carbon and the formation of dehydration byproducts, particularly when using certain coupling reagents.[3][4]
Q2: What factors promote pyroglutamate formation?
Several factors can accelerate the formation of pyroglutamate:
-
Elevated Temperatures: Higher reaction temperatures significantly increase the rate of intramolecular cyclization.[1]
-
Acidic or Basic Conditions: Both strongly acidic and basic environments can catalyze pyroglutamate formation.[1] Excess base, such as diisopropylethylamine (DIPEA), used during the coupling step is a common culprit.[1]
-
Extended Reaction Times: Prolonged exposure to coupling conditions can increase the likelihood of this side reaction.
Q3: How can I prevent pyroglutamate formation?
Preventative measures include:
-
Temperature Control: Perform the coupling reaction at a reduced temperature, typically 0 °C, especially during the initial activation and coupling phases.[1]
-
pH Management: Maintain a near-neutral pH during the reaction and work-up. Use the minimum necessary amount of a hindered base like DIPEA or consider using a weaker base such as N-methylmorpholine (NMM).[1]
-
Appropriate Reagents: Utilize coupling reagents and additives that minimize side reactions. For instance, adding 1-hydroxybenzotriazole (HOBt) can help reduce racemization.[3][4]
-
Side-Chain Protection: The most effective method is to use a protecting group on the γ-carboxyl group of the glutamic acid side chain. Common protecting groups include tert-butyl (tBu), benzyl (Bzl), and allyl (All).[5][6]
Q4: Which coupling reagents are recommended for this compound coupling to minimize side reactions?
The choice of coupling reagent is critical. While carbodiimides like DCC and DIC are common, they can lead to side reactions like nitrile formation from asparagine and glutamine residues. Uronium/aminium salt-based reagents like HBTU and HATU are generally efficient with low racemization, especially when used with HOBt or HOAt.[3] Phosphonium salt-based reagents like BOP and PyBOP are also very effective and can minimize byproducts, though BOP itself produces a carcinogenic byproduct.
Q5: When should I use a side-chain protecting group for glutamic acid?
It is highly recommended to use a side-chain protecting group for glutamic acid in most peptide synthesis strategies, especially during solid-phase peptide synthesis (SPPS) where the growing peptide chain is repeatedly exposed to reaction conditions.[5][7] The choice of protecting group depends on the overall synthetic strategy and the desired orthogonality for deprotection.[5][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low coupling efficiency | Steric hindrance; Inefficient activation; Poor solubility of reagents. | Use a more powerful coupling reagent like HATU or PyAOP.[8] Ensure all reagents are fully dissolved before mixing. Pre-activate the carboxylic acid for 5-10 minutes before adding the amine component.[1] |
| Presence of a byproduct with a mass loss of 18 Da | Formation of pyroglutamate from the N-terminal glutamic acid residue.[2] | Lower the reaction temperature to 0°C.[1] Reduce the amount of base (e.g., DIPEA) or use a weaker base.[1] Use a side-chain protected Boc-Glu(OPG)-OH derivative (e.g., Boc-Glu(OtBu)-OH).[5] |
| Racemization of the glutamic acid residue | Use of aggressive coupling conditions or certain reagents (e.g., carbodiimides without additives).[3][4] | Add a racemization suppressant like HOBt or HOAt to the coupling reaction.[3][4] Avoid excessive use of strong bases. |
| Formation of nitrile byproduct (-26 Da from Gln-NH2) | Dehydration of the side-chain amide of a C-terminal glutamine, often with carbodiimide reagents.[3] | Use a side-chain protecting group for glutamine, such as trityl (Trt).[7] Employ a coupling reagent less prone to causing dehydration, such as BOP.[3] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound with Minimized Pyroglutamate Formation
This protocol is designed for solution-phase coupling and focuses on controlling reaction conditions to minimize side reactions.
Materials:
-
This compound
-
Amine component (as a salt, e.g., TFA salt)
-
Coupling reagent (e.g., HBTU)
-
Racemization suppressant (e.g., HOBt)
-
Base (e.g., DIPEA or NMM)
-
Anhydrous DMF
-
Ice bath
Procedure:
-
Amine Preparation: Dissolve the amine component in anhydrous DMF. Cool the solution to 0°C in an ice bath. Add the base dropwise until the pH is approximately 8. Use the minimum amount of base necessary.[1]
-
Acid Activation: In a separate flask, dissolve this compound (1.2 equivalents) and HOBt (1.2 equivalents) in anhydrous DMF. Cool to 0°C. Add the coupling reagent (e.g., HBTU, 1.2 equivalents) and allow the mixture to pre-activate for 5-10 minutes at 0°C.[1]
-
Coupling: Add the activated this compound solution to the neutralized amine solution.
-
Reaction: Maintain the reaction temperature at 0°C for the first hour, then allow it to slowly warm to room temperature.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.[1]
-
Work-up: Once the reaction is complete, quench any remaining activating agent. Remove the solvent under reduced pressure. Proceed with standard purification techniques, maintaining a near-neutral pH throughout.[1]
Protocol 2: Coupling Using Side-Chain Protected Boc-Glu(OtBu)-OH
This protocol utilizes a side-chain protected glutamic acid derivative to prevent pyroglutamate formation and is suitable for both solution and solid-phase synthesis.
Materials:
-
Boc-Glu(OtBu)-OH
-
Amine component
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
Procedure:
-
Reagent Preparation: Dissolve Boc-Glu(OtBu)-OH (1.5 equivalents) and HATU (1.45 equivalents) in anhydrous DMF.
-
Activation and Coupling: Add DIPEA (2 equivalents) to the solution and vortex for 1 minute. Immediately add this activation mixture to the amine component (e.g., resin-bound amine for SPPS).
-
Reaction: Allow the reaction to proceed at room temperature for 1-2 hours.
-
Monitoring: Check for reaction completion using a qualitative test (e.g., Kaiser test for SPPS).
-
Washing: After completion, wash the product (e.g., the resin) thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Deprotection: The OtBu protecting group is stable under these conditions and will be removed later during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[5]
Visualizations
Caption: Mechanism of pyroglutamate formation from N-terminal this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. benchchem.com [benchchem.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting incomplete coupling of Boc-Glu-NH2.
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the incomplete coupling of Boc-Glu-NH2 during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common problems encountered during the coupling of this compound.
Issue: Positive Kaiser test after coupling, indicating free primary amines.
A positive Kaiser test (indicated by an intense blue or purple color) after the coupling step signifies the presence of unreacted primary amines on the resin, meaning the coupling of this compound was incomplete.[1]
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete this compound coupling.
Potential Causes and Solutions
| Potential Cause | Recommended Solutions |
| Steric Hindrance | The bulky tert-butyloxycarbonyl (Boc) protecting group on glutamic acid can physically obstruct the coupling reaction.[2] - Increase Reaction Time: Extend the coupling time to 2-4 hours or even overnight for difficult couplings.[3] - Elevate Temperature: Cautiously increase the reaction temperature to 30-50°C to improve the reaction rate. Microwave-assisted SPPS can also be effective.[1] - Perform a "Double Coupling": After the initial coupling, wash the resin and repeat the procedure with a fresh solution of activated amino acid.[3][4] |
| Peptide Aggregation | The growing peptide chain can aggregate on the resin, blocking reactive sites. This is more common in hydrophobic sequences.[5][6] - Change Solvent: Switch from DMF to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or a mixture containing DMSO to disrupt secondary structures.[3][6] - Incorporate Pseudoproline Dipeptides: If the sequence allows, inserting a pseudoproline dipeptide can break up aggregation-prone structures.[3] |
| Suboptimal Reagents or Conditions | The choice of coupling reagent, solvent, and reaction time significantly impacts coupling efficiency.[5] - Increase Reagent Equivalents: Use a higher excess (2-4 equivalents) of this compound and the coupling reagent.[3] - Switch to a More Potent Coupling Reagent: If using standard carbodiimides like DCC/DIC, consider switching to more efficient onium salt-based reagents such as HBTU, HATU, HCTU, or COMU.[5][7] |
| Poor Resin Swelling | Inadequate swelling of the resin in the reaction solvent can limit the accessibility of reagents to the peptide chain.[8] - Ensure Proper Swelling: Allow the resin to swell completely in the chosen solvent (e.g., DMF or NMP) for at least 30 minutes before the coupling step. |
| Difficult Sequences | Certain peptide sequences are inherently more challenging to synthesize.[5] - Capping: If coupling remains incomplete after troubleshooting, cap the unreacted amines with a reagent like acetic anhydride to prevent the formation of deletion sequences.[5] Capped sequences can be more easily separated during purification.[5] |
Frequently Asked Questions (FAQs)
Q1: How can I detect incomplete coupling of this compound?
The most common method for real-time monitoring of coupling completion is the qualitative Kaiser (ninhydrin) test, which detects free primary amines.[1] A positive result (blue/purple color) indicates incomplete coupling.[1] For a more definitive analysis after synthesis, the crude peptide can be cleaved from the resin and analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) to identify deletion sequences.[1]
Q2: What are the best coupling reagents for a difficult this compound coupling?
For sterically hindered amino acids, onium salt-based reagents are generally more effective than carbodiimides (DCC, DIC) alone.[2] The table below compares several commonly used coupling reagents.
| Coupling Reagent | Class | Relative Efficiency | Notes |
| DIC/HOBt | Carbodiimide | Moderate | A standard, cost-effective option. The addition of HOBt minimizes racemization.[9] |
| HBTU/TBTU | Aminium/Uronium | High | Popular reagents, with byproducts that are soluble in standard organic solvents.[10] |
| HATU | Aminium/Uronium | Very High | Highly efficient, especially for difficult and sterically hindered couplings, with low racemization. More expensive than HBTU.[5] |
| HCTU | Aminium/Uronium | Very High | The 6-chloro-HOBt component leads to higher reaction rates compared to HBTU.[10] |
| PyBOP | Phosphonium | High | A good alternative to BOP that does not produce the carcinogenic byproduct HMPA.[3] |
| COMU | Aminium/Uronium | Very High | A safer and highly efficient reagent with good solubility.[11] It is based on OxymaPure, avoiding the potentially explosive HOBt/HOAt.[10] |
Q3: What is "capping" and when should I use it?
Capping is a process where unreacted free amines on the peptide-resin are permanently blocked, typically using acetic anhydride and a base like pyridine or DIPEA.[5] This should be considered a last resort when other troubleshooting steps, such as double coupling or changing the coupling reagent, have failed to drive the reaction to completion. Capping prevents the formation of deletion sequences, which simplifies the purification of the final target peptide.[5]
Capping Workflow
Caption: General workflow for a capping step in SPPS.
Q4: Can solvent choice affect the coupling of this compound?
Yes, the choice of solvent is crucial. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are excellent choices for SPPS due to their strong solvating properties, which help to swell the resin and dissolve reagents.[2] If peptide aggregation is suspected, switching from DMF to NMP or adding DMSO can help disrupt secondary structures and improve coupling efficiency.[3][6]
Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test for Detection of Free Primary Amines
This protocol is for the qualitative detection of primary amines on the resin.[5]
Reagents:
-
Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.[5]
-
Reagent B: 40 g of phenol in 20 mL of n-butanol.[5]
-
Reagent C: 1.0 mL of a 0.001 M KCN aqueous solution diluted with 49 mL of pyridine.[5]
Procedure:
-
Place a small sample of resin beads (10-15 beads) in a small glass test tube.[5]
-
Wash the beads thoroughly with DMF and then ethanol.
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.[5]
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue/Purple: Incomplete coupling (free primary amines are present).[1]
-
Colorless/Yellow: Complete coupling.[5]
Protocol 2: Standard Double Coupling Protocol using HATU
This protocol is recommended for achieving high efficiency with sterically demanding couplings.[7]
Materials:
-
Peptide-resin with a deprotected N-terminal amine
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Peptide-grade DMF
Procedure:
-
First Coupling:
-
Swell the peptide-resin in DMF for 30 minutes, then drain the solvent.
-
In a separate vessel, prepare the activation mixture: dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[7]
-
Add the activation mixture to the drained resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
Drain the reaction solution and wash the resin extensively with DMF (3-5 times).
-
-
Second Coupling:
-
Repeat the steps for the first coupling with a fresh activation mixture.
-
After the second coupling, wash the resin with DMF (3-5 times) followed by DCM (2-3 times).
-
-
Monitoring:
-
Perform a Kaiser test to check for the presence of free primary amines.[7] If the test is negative, proceed with the synthesis.
-
Protocol 3: Capping of Unreacted Amines
This protocol is for acetylating unreacted primary amines after a failed coupling attempt.
Reagents:
-
Capping Solution: Acetic anhydride/DIPEA/DMF (e.g., in a 1:1:8 ratio).
Procedure:
-
After a failed coupling and washing of the resin with DMF, add the capping solution to the resin.
-
Agitate the mixture at room temperature for 30 minutes.[5]
-
Wash the resin thoroughly with DMF.
-
Perform another Kaiser test to ensure all free amines have been acetylated (the test should be negative).[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Managing Peptide Aggregation in Boc-SPPS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to peptide aggregation during solid-phase peptide synthesis (SPPS) using the tert-butyloxycarbonyl (Boc) protection strategy.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a significant problem in Boc-SPPS?
A1: Peptide aggregation is the self-association of growing peptide chains on the solid support, primarily through the formation of intermolecular hydrogen bonds. This can lead to the formation of stable secondary structures, such as beta-sheets. Aggregation is a major issue in SPPS because it physically hinders the access of reagents to the reactive N-terminus of the peptide-resin. This blockage results in incomplete deprotection and coupling reactions, leading to the formation of deletion sequences, truncated peptides, and ultimately, a low yield and purity of the desired final product.[1][2] Hydrophobic sequences are particularly susceptible to aggregation.[1] One of the first signs of aggregation is the failure of the peptide-resin to swell properly.[1]
Q2: Does the Boc protecting group strategy itself contribute to or prevent aggregation?
A2: The Boc protecting group strategy has a nuanced relationship with peptide aggregation. The repetitive trifluoroacetic acid (TFA) treatments used for Boc deprotection can help to disrupt secondary structures that may have formed, which is an advantage over the milder deprotection conditions of Fmoc-SPPS.[2][3] However, aggregation can still occur, particularly when the protonated peptide is neutralized.[2] For certain challenging sequences prone to aggregation, the repetitive TFA treatment in Boc-SPPS can be beneficial.[3]
Q3: At what point during peptide synthesis is aggregation most likely to occur?
A3: Peptide aggregation is not typically observed before the fifth or sixth residue and is less likely after the twenty-first residue.[1] It is most prominent in peptides containing stretches of hydrophobic amino acids.[1][4]
Q4: Can aggregation issues arise after the peptide has been cleaved from the resin?
A4: Yes, aggregation is a common problem for purified peptides, especially those that are hydrophobic.[5][6] After cleavage and purification, peptides can be difficult to dissolve in aqueous solutions, leading to the formation of amorphous aggregates or more structured fibrils.[6] This can impact the peptide's biological activity and create challenges for formulation and storage.[7]
Troubleshooting Guides
Issue 1: Poor Resin Swelling and Physical Clumping
-
Symptoms: The resin beads appear shrunken, clump together, or fail to swell adequately in the synthesis solvent. You may also observe slow or incomplete draining of solvents from the reaction vessel.[1][4][6]
-
Cause: This is a primary indicator of on-resin peptide aggregation. The formation of intermolecular hydrogen bonds causes the peptide-resin matrix to collapse.
-
Solutions:
-
Solvent Exchange: Wash the resin with a series of different solvents to disrupt the hydrogen bonds. A common practice is to wash with DMF, followed by DCM, then isopropanol, and finally returning to the primary synthesis solvent.[4]
-
Sonication: Applying brief, intermittent pulses of sonication during the coupling step can help to physically break up the aggregates on the resin.[1][6]
-
Elevated Temperature: Coupling at a higher temperature can help to disrupt the secondary structures causing aggregation.[1]
-
Issue 2: Incomplete Coupling (Positive Kaiser Test)
-
Symptoms: A positive ninhydrin (Kaiser) test after a coupling step indicates the presence of unreacted free amines.[6]
-
Cause: Aggregation is preventing the activated amino acid from reaching the N-terminus of the growing peptide chain.
-
Solutions:
-
Change Solvents: Switch from DMF to more polar solvents like N-methylpyrrolidone (NMP) or add up to 20% dimethyl sulfoxide (DMSO) to the coupling mixture to improve solvation and disrupt hydrogen bonding.[1][6][8]
-
Use Chaotropic Salts: Add chaotropic salts such as lithium chloride (LiCl), sodium perchlorate (NaClO₄), or potassium thiocyanate (KSCN) to the coupling reaction. These salts disrupt the structure of water and interfere with hydrogen bonding.[1][8][9][10]
-
In Situ Neutralization: This is a highly effective method in Boc-SPPS. By performing the neutralization and coupling steps simultaneously, the time the N-terminal amine is free and prone to aggregation is minimized.[1][11] This technique also helps to suppress guanidinylation and diketopiperazine formation.[1]
-
Longer Coupling Times/Double Coupling: Extend the coupling reaction time or perform a second coupling with fresh reagents.[8][10]
-
Issue 3: Low Yield of the Final Peptide
-
Symptoms: After cleavage and purification, the final yield of the desired peptide is significantly lower than expected.
-
Cause: This is often the cumulative result of incomplete coupling and deprotection steps throughout the synthesis due to aggregation.
-
Solutions:
-
Resynthesis with Modified Strategy:
-
Low-Loading Resin: Use a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g). This increases the distance between the growing peptide chains, reducing the likelihood of intermolecular interactions.[9]
-
Backbone Protection: Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the alpha-nitrogen of certain amino acid residues. These groups physically prevent the formation of hydrogen bonds.[1][2] Introducing an Hmb or Dmb group every six to seven residues can be effective.[1]
-
Pseudoprolines: The introduction of pseudoproline dipeptides (derived from serine and threonine) disrupts the regular peptide backbone structure, effectively breaking up beta-sheet formation.[1][8]
-
-
Quantitative Data Summary
The following tables provide a summary of concentrations and conditions for various reagents used to mitigate peptide aggregation during SPPS.
Table 1: Chaotropic Salt Concentrations for Improved Coupling
| Chaotropic Salt | Typical Concentration | Solvent | Reference |
| Lithium Chloride (LiCl) | 0.4 M - 0.8 M | DMF | [8][9][10] |
| Sodium Perchlorate (NaClO₄) | 0.8 M | DMF | [1][8][10] |
| Potassium Thiocyanate (KSCN) | 4 M | DMF | [1][8][10] |
Table 2: Common Coupling Reagents and Conditions
| Reagent | Equivalents (vs. Amino Acid) | Notes | Reference |
| HBTU/HOBt | 3.9 (HBTU) | Pre-activation of the amino acid is recommended. | [4][11] |
| DIEA (Base) | 6 | Used for in situ neutralization and coupling. | [11] |
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle with In Situ Neutralization
This protocol outlines a single cycle of amino acid addition using an in situ neutralization/coupling method, which is effective in minimizing aggregation.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for at least 30 minutes.[4]
-
Boc Deprotection:
-
Wash the resin with DCM (3x).[4]
-
Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin and agitate for 2 minutes.[4]
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.[4]
-
Wash the resin with DCM (3x) and Isopropanol (IPA) (2x), followed by DCM (3x) and DMF (3x).[12]
-
-
In Situ Neutralization and Coupling:
-
In a separate vessel, dissolve the next Boc-amino acid (4 equivalents) and an activating agent like HBTU (3.9 equivalents) in DMF.[11]
-
Add the activated amino acid solution to the resin.
-
Immediately add N,N-Diisopropylethylamine (DIEA) (6 equivalents) to the reaction vessel.[11]
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Monitor the completion of the reaction using a ninhydrin (Kaiser) test.
-
Once complete, drain the reaction mixture and wash the resin with DMF (3x) and DCM (3x).[4]
-
-
Repeat: Proceed to the next cycle starting from the Boc Deprotection step.
Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Aggregation Measurement
This assay is used to detect and quantify the formation of amyloid-like fibrillar aggregates in solution after the peptide has been cleaved and purified.[13]
-
Reagent Preparation:
-
Prepare a stock solution of the purified peptide in an appropriate buffer (e.g., PBS).
-
Prepare a stock solution of Thioflavin T (ThT) in the same buffer.
-
-
Assay Procedure:
-
In a 96-well plate, mix the peptide solution (at the desired concentration) with the ThT solution.
-
Incubate the plate, often with agitation, at a specific temperature (e.g., 37°C).
-
Monitor the fluorescence intensity over time using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
Visualizations
Caption: Troubleshooting workflow for on-resin peptide aggregation.
References
- 1. peptide.com [peptide.com]
- 2. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
- 13. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
- 14. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Boc-Glu-NH2 Side-Chain Protection Strategies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the use of Boc-L-Glutamine (Boc-Glu-NH2) in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Is side-chain protection required for this compound in Boc-SPPS?
In many cases, the side chain of glutamine can be left unprotected during Boc-based Solid-Phase Peptide Synthesis (SPPS). However, for longer peptides or when using carbodiimide coupling reagents (e.g., DCC, DIC), side-chain protection is highly recommended to prevent dehydration of the amide to a nitrile.[1] The use of a side-chain protecting group can also improve the solubility of the amino acid derivative.[1]
Q2: What are the most common side reactions associated with this compound and how can they be minimized?
The two most prevalent side reactions are pyroglutamate formation and side-chain dehydration.
-
Pyroglutamate Formation: This occurs when an N-terminal glutamine residue cyclizes, which can happen spontaneously, especially under acidic or basic conditions.[2][] To mitigate this, it is advisable to use milder coupling conditions and minimize the time the N-terminal amine is deprotected.[4] If an N-terminal pyroglutamate is the desired outcome, it is more efficient to couple Boc-pGlu-OH directly as the final amino acid.[5]
-
Side-Chain Dehydration: The amide group in the glutamine side chain can be dehydrated to a nitrile, particularly when using carbodiimide-based coupling reagents.[1] This can be prevented by using a side-chain protecting group like Xanthydryl (Xan) or by employing uronium/aminium (e.g., HBTU, HATU) or phosphonium (e.g., PyBOP) based coupling reagents, often with an additive like HOBt.[1][6]
Q3: What side-chain protecting group is recommended for this compound?
The Xanthydryl (Xan) group is a commonly used side-chain protecting group for glutamine in Boc-SPPS.[1][7] It effectively prevents the dehydration of the side-chain amide to a nitrile during activation and coupling.[7] Furthermore, the use of Boc-Gln(Xan)-OH can improve the solubility of the amino acid derivative in common organic solvents used in peptide synthesis.[7]
Q4: How does the choice of coupling reagent affect reactions with this compound?
The choice of coupling reagent is critical to avoid side reactions.
-
Carbodiimides (DCC, DIC): These reagents are known to promote the dehydration of the glutamine side chain to a nitrile.[1][6] If their use is necessary, the addition of HOBt is recommended to suppress this side reaction.[6]
-
Uronium/Aminium Salts (HBTU, HATU, HCTU) and Phosphonium Salts (PyBOP): These reagents are generally more efficient and less likely to cause dehydration of the glutamine side chain.[8][9] HATU is known for its high reactivity and speed, which can be beneficial for difficult couplings.[8][9]
Q5: What are the optimal conditions for cleaving a peptide containing a Gln(Xan) residue?
The Xan group is acid-labile and is typically removed during the final cleavage of the peptide from the resin with a strong acid like trifluoroacetic acid (TFA).[2] A standard cleavage cocktail for peptides containing sensitive residues often includes scavengers to trap reactive cations generated during deprotection. The specific composition of the cleavage cocktail depends on the other amino acids present in the peptide sequence.[2] For a peptide containing Gln(Xan) and other sensitive residues like Trp, Cys, or Met, a cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT) might be appropriate.[10]
Troubleshooting Guides
Problem 1: Incomplete Coupling of this compound
Symptoms:
-
Positive Kaiser test (blue/purple beads) after the coupling step.
-
Presence of deletion sequences (peptide missing the Gln residue) in the final product, as detected by Mass Spectrometry (MS).
-
Low overall yield of the desired peptide.
Possible Causes:
-
Steric Hindrance: Glutamine is among the more challenging amino acids to couple efficiently.[11]
-
Peptide Aggregation: The growing peptide chain may aggregate on the resin, making the N-terminal amine inaccessible.
-
Poor Solubility: The this compound derivative may not be fully dissolved in the reaction solvent.
Solutions:
-
Perform a Double Coupling: Repeat the coupling step with a fresh solution of activated this compound.
-
Increase Reagent Equivalents and Reaction Time: Use a higher excess of the Boc-amino acid and coupling reagent and extend the coupling time.
-
Use a More Powerful Coupling Reagent: Switch to a more reactive coupling agent like HATU.[8]
-
Improve Solvation:
-
Disrupt Aggregation:
-
Incorporate chaotropic salts or use microwave-assisted synthesis to disrupt secondary structures.[2]
-
Problem 2: Detection of Pyroglutamate at the N-Terminus
Symptoms:
-
The N-terminus of the peptide is blocked during Edman degradation sequencing.[4]
-
Mass spectrometry analysis shows a mass loss of 17 Da (loss of ammonia) from the expected mass of the N-terminal Gln-containing peptide.[13]
Possible Causes:
-
Spontaneous cyclization of the N-terminal glutamine, which is favored by:
Solutions:
-
Optimize Synthesis Protocol:
-
Minimize the time the N-terminal glutamine is deprotected before the next coupling step.
-
If using Boc chemistry, ensure efficient neutralization after TFA deprotection.
-
-
Control pH and Temperature:
-
Storage:
-
Alternative Synthetic Strategy:
Problem 3: Suspected Dehydration of Glutamine Side Chain
Symptoms:
-
Mass spectrometry analysis reveals a mass loss of 18 Da from the expected peptide mass, corresponding to the loss of water.[18]
-
The presence of a nitrile group may be detectable by IR spectroscopy, although this is less common for routine analysis.
Possible Causes:
-
Use of carbodiimide coupling reagents (DCC or DIC) without an additive like HOBt.[6]
-
Over-activation of the carboxylic acid.
Solutions:
-
Change Coupling Reagent:
-
Switch to a uronium/aminium (HBTU, HATU) or phosphonium (PyBOP) based coupling reagent.
-
-
Use an Additive:
-
If using a carbodiimide, always include an additive such as HOBt or Oxyma Pure in the coupling step.[6]
-
-
Utilize Side-Chain Protection:
-
Employ Boc-Gln(Xan)-OH, where the xanthyl group on the side chain prevents dehydration.[7]
-
Data Presentation
Table 1: Summary of Coupling Reagent Performance with this compound
| Coupling Reagent Class | Examples | Relative Reactivity | Potential Side Reactions with Gln | Recommendations |
| Carbodiimides | DCC, DIC | Moderate | High risk of side-chain dehydration to nitrile.[1][6] | Use with an additive like HOBt to suppress dehydration.[6] Not the first choice for Gln-containing peptides. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | High to Very High | Low risk of dehydration.[9] Potential for guanidinylation of the N-terminus if used in excess.[19] | Recommended for efficient coupling of Gln.[9] HATU is particularly effective for difficult couplings.[8] |
| Phosphonium Salts | PyBOP | High | Low risk of dehydration. Byproducts are generally less hazardous than those from some older phosphonium reagents.[9] | A good alternative to uronium/aminium salts, especially to avoid guanidinylation side reactions.[9] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HBTU
This protocol describes a standard manual coupling cycle for incorporating an unprotected this compound during Boc-SPPS.
-
Resin Preparation: Start with the peptide-resin that has a free N-terminal amine after the previous deprotection and neutralization steps. Swell the resin in DMF.
-
Activation Mixture: In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin loading) and HBTU (2-4 equivalents) in DMF.
-
Coupling: Add DIEA (4-8 equivalents) to the activation mixture and immediately add the solution to the peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to monitor the reaction's completion. A negative result (yellow beads) indicates a complete reaction. If the test is positive, consider a second coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
Protocol 2: Coupling of Boc-Gln(Xan)-OH
This protocol is adapted for the use of the side-chain protected glutamine derivative to minimize side reactions.
-
Resin Preparation: As in Protocol 1, begin with the deprotected and neutralized peptide-resin.
-
Activation and Coupling:
-
Dissolve Boc-Gln(Xan)-OH (2 equivalents) in DMF.
-
Add HBTU (2 equivalents) and DIEA (4 equivalents) to the dissolved amino acid.
-
Immediately transfer the activated mixture to the resin.
-
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring: Use the Kaiser test to confirm the completion of the coupling.
-
Washing: After a negative Kaiser test, wash the resin extensively with DMF and DCM.
Protocol 3: Cleavage of a Peptide Containing Gln(Xan)
This protocol outlines the final cleavage and deprotection step. Caution: Perform all steps involving TFA in a well-ventilated fume hood.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail immediately before use. For a peptide containing Gln(Xan) and Trp, a suitable cocktail is Reagent R: TFA / Thioanisole / EDT / Anisole (90:5:3:2).[2]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 1-4 hours.[2]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Washing and Isolation: Wash the peptide pellet multiple times with cold diethyl ether to remove scavengers and cleaved protecting groups. Dry the purified peptide under vacuum.
Visualizations
Caption: General workflow for one cycle of Boc-Solid Phase Peptide Synthesis (SPPS).
Caption: Key side reactions involving the glutamine residue during peptide synthesis.
Caption: Decision workflow for troubleshooting incomplete coupling of this compound.
References
- 1. Dehydration versus deamination of N-terminal glutamine in collision-induced dissociation of protonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of the origin of the N-terminal pyro-glutamate variation in monoclonal antibodies using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 19. benchchem.com [benchchem.com]
Minimizing racemization during Boc-Glu-NH2 activation.
Welcome to the technical support center for the activation of Boc-Glu-NH2 and related derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize racemization and optimize their peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the activation of this compound?
A1: Racemization during the coupling of N-protected amino acids, including this compound, primarily occurs through the formation of a planar 5(4H)-oxazolone intermediate.[1] The activation of the carboxylic acid makes the proton on the alpha-carbon acidic. A base present in the reaction mixture can abstract this proton, leading to the formation of the achiral oxazolone. Subsequent attack by the amine nucleophile can occur from either face of the planar intermediate, resulting in a mixture of L- and D-enantiomers of the desired peptide.[1] A less common pathway is the direct enolization of the activated amino acid by a base.
Q2: Which factors have the most significant impact on the extent of racemization?
A2: Several factors critically influence the degree of racemization:
-
Coupling Reagents and Additives: The choice of coupling reagent and the use of racemization-suppressing additives are paramount. Carbodiimides like DCC and DIC, when used alone, can lead to significant racemization.[2][3] The addition of additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial for minimizing this side reaction.[2] Uronium/aminium reagents like HATU are generally associated with low levels of racemization due to their high reactivity, which promotes rapid amide bond formation over the competing oxazolone formation pathway.[1]
-
Base Selection: The strength and steric hindrance of the base used can significantly impact racemization. Strong, non-hindered bases can more readily abstract the alpha-proton.[4]
-
Reaction Temperature: Higher reaction temperatures can accelerate the rate of racemization.[5]
-
Pre-activation Time: Extended pre-activation of the carboxylic acid before the addition of the amine component can increase the opportunity for oxazolone formation.[5]
Q3: Are there specific amino acids that are more prone to racemization than others?
A3: Yes, certain amino acids are notoriously susceptible to racemization. Histidine (His) and Cysteine (Cys) are particularly prone to this side reaction due to the nature of their side chains.[6][7] The imidazole ring of histidine can act as an intramolecular base, facilitating the abstraction of the alpha-proton.[6] While this compound is not considered as high-risk as His or Cys, the principles for minimizing racemization are universally applicable and should be adhered to for optimal stereochemical purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of D-isomer detected in the final product. | Use of a carbodiimide coupling reagent (e.g., DCC, DIC) without an additive. | Always use carbodiimides in conjunction with a racemization-suppressing additive like HOBt or HOAt. For sensitive couplings, HOAt is often superior to HOBt. |
| Use of a strong, non-sterically hindered base (e.g., triethylamine - TEA). | Switch to a weaker or more sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). For highly sensitive couplings, consider using 2,4,6-collidine.[4][8] | |
| Elevated reaction temperature. | Perform the coupling reaction at a lower temperature (e.g., 0 °C), especially during the initial activation and coupling phase.[5] | |
| Prolonged pre-activation time. | Minimize the pre-activation time of the this compound with the coupling reagent before adding the amine component. A pre-activation time of 1-5 minutes is often sufficient. Alternatively, add the coupling reagent last to a mixture of the acid, amine, and additive.[5] | |
| Incomplete reaction and potential for racemization with a difficult coupling. | Steric hindrance or aggregation. | Consider using a more powerful coupling reagent known for low racemization, such as HATU or COMU.[1][9] These reagents are highly efficient and can often overcome difficult couplings while maintaining stereochemical integrity. |
| Racemization during the esterification of the first amino acid to a resin. | Use of methods like DCC/DMAP with hydroxymethyl resins. | To minimize racemization during the initial loading onto a resin, consider using the cesium salt method for esterification onto a chloromethylated resin.[5] The most straightforward approach is to use commercially available pre-loaded resins.[5] |
Quantitative Data on Racemization
Table 1: Comparison of D-Isomer Formation for Fmoc-His(Trt)-OH vs. Fmoc-His(Boc)-OH in Liraglutide Synthesis [10]
| Histidine Derivative | Coupling Temperature (°C) | Coupling Time (min) | D-Isomer Formation (%) |
| Fmoc-His(Trt)-OH | 50 | 10 | 6.8 |
| Fmoc-His(Boc)-OH | 50 | 10 | 0.18 |
| Fmoc-His(Trt)-OH | 90 | 2 | >16 |
| Fmoc-His(Boc)-OH | 90 | 2 | 0.81 |
Table 2: Effect of Base on Racemization with HATU [8]
| Base | % D-Isomer (Epimerization) |
| DIPEA | High |
| Collidine (TMP) | Low |
Note: "High" and "Low" are relative terms based on the referenced studies. Specific percentages can vary significantly depending on the model system.
Experimental Protocols
Protocol 1: Standard Low-Racemization Coupling using DIC/HOBt in Solid-Phase Peptide Synthesis (SPPS)[5]
This protocol outlines a single coupling cycle for adding a Boc-protected amino acid to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a free amine
-
Boc-protected amino acid (3 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the resin in DMF for 30-60 minutes.
-
Perform the deprotection of the N-terminal protecting group (e.g., using TFA for a Boc-protected amine on the resin).
-
Wash the resin thoroughly with DCM and then DMF.
-
In a separate vessel, dissolve the this compound and HOBt in DMF.
-
Add the solution of this compound and HOBt to the resin.
-
Add DIC to the resin slurry.
-
Allow the reaction to proceed at room temperature for 1-2 hours, or until a negative Kaiser test is observed.
-
Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: HATU-Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)[11][12]
This protocol is suitable for standard and difficult couplings, with a low risk of racemization.
Materials:
-
Resin with N-terminal deprotected peptide
-
Boc-protected amino acid (2.0 equivalents)
-
HATU (2.0 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin in DMF.
-
Ensure the N-terminal protecting group on the resin-bound peptide is removed and the resin is washed.
-
In a separate vessel, dissolve the this compound in DMF.
-
Add the this compound solution to the resin.
-
Add the HATU solution (as a 1.0 M solution in DMF) to the resin.
-
Add DIPEA to the reaction mixture.
-
Mix the reaction for 10-60 minutes at room temperature, monitoring completion with the Kaiser test.
-
Once the reaction is complete, filter and wash the resin with DMF.
Visual Guides
Caption: Primary pathway for racemization via an oxazolone intermediate.
Caption: A logical workflow for troubleshooting racemization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Bot Verification [merel.si]
Dealing with poor solubility of Boc-Glu-NH2 during synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of Boc-Glu-NH2 (Boc-L-Glutamine) during synthesis.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing poor solubility with this compound?
A1: The solubility of this compound can be influenced by several factors. The polarity of the solvent plays a crucial role; for instance, its solubility is highest in ethanol and lowest in ethyl acetate. The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group also affects its solubility characteristics, generally increasing its affinity for organic solvents over aqueous solutions.
Q2: My this compound has precipitated out of solution during the coupling reaction. What should I do?
A2: Precipitation during the reaction can be caused by a change in temperature, solvent evaporation, or reaching the solubility limit of the mixture. To address this, you can try adding a small amount of a stronger co-solvent, such as Dimethyl Sulfoxide (DMSO). Gentle warming and sonication of the solution can also help to redissolve the precipitate.
Q3: Could the poor solubility of this compound be the reason for low coupling efficiency in my solid-phase peptide synthesis (SPPS)?
A3: Yes, poor solubility is a direct cause of low coupling efficiency. For the coupling reaction to proceed efficiently, the Boc-protected amino acid must be fully dissolved and available to react with the free amine on the resin. If you observe incomplete coupling, ensure that your this compound is completely dissolved before adding it to the reaction vessel.
Q4: What are the recommended solvents for dissolving this compound?
A4: Based on experimental data, the solubility of this compound is highest in alcohols like ethanol, n-propanol, and isopropanol. Acetone also shows good solubility. Polar aprotic solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are also commonly used and effective in peptide synthesis. Water can be used, but the solubility is lower compared to the aforementioned organic solvents.
Q5: Can I heat the solvent to improve the solubility of this compound?
A5: Yes, the solubility of this compound increases with temperature.[1][2][3][4] Gentle warming can be an effective method to dissolve the compound. However, it is crucial to exercise caution and avoid excessive heat, as it may lead to the degradation of the Boc-protected amino acid. It is advisable to first test the thermal stability of your compound on a small scale. For instance, warming the tube at 37°C has been suggested.[5]
Data Presentation
The solubility of this compound varies significantly with the solvent and temperature. The following tables summarize the mole fraction solubility (x₁) of this compound in various solvents at different temperatures, as determined by the static gravimetric method.[1][2][3][4]
Table 1: Mole Fraction Solubility (x₁) of this compound in Alcohols and Water
| Temperature (K) | Ethanol | n-Propanol | Isopropanol | n-Butanol | Isobutanol | n-Pentanol | Water |
| 283.15 | 0.0798 | 0.0597 | 0.0431 | 0.0331 | 0.0265 | 0.0213 | 0.0101 |
| 288.15 | 0.0913 | 0.0689 | 0.0503 | 0.0389 | 0.0311 | 0.0251 | 0.0115 |
| 293.15 | 0.1041 | 0.0793 | 0.0585 | 0.0454 | 0.0363 | 0.0294 | 0.0131 |
| 298.15 | 0.1183 | 0.0909 | 0.0678 | 0.0528 | 0.0423 | 0.0343 | 0.0149 |
| 303.15 | 0.1343 | 0.1041 | 0.0784 | 0.0611 | 0.0490 | 0.0398 | 0.0169 |
| 308.15 | 0.1522 | 0.1188 | 0.0904 | 0.0705 | 0.0566 | 0.0460 | 0.0192 |
| 313.15 | 0.1724 | 0.1355 | 0.1041 | 0.0811 | 0.0652 | 0.0531 | 0.0217 |
| 318.15 | 0.1951 | 0.1542 | 0.1197 | 0.0931 | 0.0748 | 0.0611 | 0.0246 |
| 323.15 | 0.2207 | 0.1754 | 0.1375 | 0.1067 | 0.0858 | 0.0701 | 0.0278 |
Table 2: Mole Fraction Solubility (x₁) of this compound in Other Organic Solvents
| Temperature (K) | Acetone | 2-Butanone | Acetonitrile | Methyl Acetate | Ethyl Acetate |
| 283.15 | 0.0428 | 0.0195 | 0.0069 | 0.0083 | 0.0045 |
| 288.15 | 0.0505 | 0.0229 | 0.0081 | 0.0098 | 0.0053 |
| 293.15 | 0.0594 | 0.0268 | 0.0094 | 0.0115 | 0.0063 |
| 298.15 | 0.0696 | 0.0314 | 0.0110 | 0.0135 | 0.0074 |
| 303.15 | 0.0814 | 0.0367 | 0.0129 | 0.0158 | 0.0087 |
| 308.15 | 0.0950 | 0.0429 | 0.0150 | 0.0185 | 0.0102 |
| 313.15 | 0.1107 | 0.0500 | 0.0175 | 0.0216 | 0.0119 |
| 318.15 | 0.1287 | 0.0581 | 0.0204 | 0.0252 | 0.0139 |
| 323.15 | 0.1494 | 0.0675 | 0.0237 | 0.0294 | 0.0162 |
Experimental Protocols
Protocol 1: General Dissolution of this compound for Coupling Reactions
This protocol outlines the steps for dissolving this compound prior to its use in a coupling reaction.
Materials:
-
This compound
-
Recommended solvent (e.g., DMF, NMP, Ethanol)
-
Co-solvent (e.g., DMSO), if necessary
-
Vortex mixer
-
Sonicator
-
Water bath (optional)
Procedure:
-
Weigh the required amount of this compound and place it in a clean, dry reaction vessel.
-
Add the primary solvent (e.g., DMF) to the vessel. The volume will depend on the desired concentration for your reaction.
-
Vortex the mixture for 1-2 minutes to facilitate dissolution.
-
If the solid does not fully dissolve, place the vessel in a sonicator bath for 5-10 minutes.
-
If solubility is still an issue, gentle warming in a water bath (not exceeding 40°C) can be applied while mixing.
-
For particularly difficult cases, a small amount of a co-solvent like DMSO can be added. Be mindful of the final concentration of the co-solvent in your reaction mixture.
-
Visually inspect the solution to ensure all solid has dissolved before proceeding with the coupling reaction.
Protocol 2: Standard Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a general procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine using HBTU as the activating agent.
Materials:
-
Swollen and deprotected peptide-resin
-
This compound
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Reaction vessel for SPPS
Procedure:
-
Resin Preparation: Ensure the peptide-resin is adequately swollen in DMF and the N-terminal protecting group (e.g., Fmoc) has been removed, followed by thorough washing with DMF.
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (2.0 equivalents relative to resin substitution) in DMF.
-
Add HBTU (2.0 equivalents) to the amino acid solution.
-
Add DIPEA (4.0 equivalents) to the mixture.
-
Allow the activation to proceed for 1-5 minutes at room temperature. The solution may change color, indicating activation.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling:
-
Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing:
-
If the coupling is complete, wash the resin thoroughly with DMF (3 times) and then DCM (3 times) to remove excess reagents and byproducts.
-
-
Troubleshooting Incomplete Coupling:
-
If the ninhydrin test is positive (blue/purple beads), indicating incomplete coupling, a second coupling (recoupling) is recommended.
-
To recouple, wash the resin with DMF and repeat steps 2-4 with a fresh solution of activated this compound.
-
Visualizations
Caption: A troubleshooting workflow for addressing poor solubility of this compound.
Caption: A standard experimental workflow for this compound coupling in SPPS.
References
Identifying and removing byproducts from Boc-Glu-NH2 reactions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for identifying and removing byproducts from Boc-Glu-NH2 reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and handling of this compound?
A1: The primary impurities in this compound preparations typically include:
-
Pyroglutamic Acid (pGlu): This is a cyclized byproduct formed from the N-terminal glutamic acid or glutamine residue. This conversion can occur spontaneously, especially under acidic or basic conditions during synthesis or deprotection steps.[1][2][3]
-
Unreacted Starting Materials: Residual L-Glutamine, di-tert-butyl dicarbonate ((Boc)₂O), and coupling agents can remain in the crude product.[4]
-
Di-Boc Species: Over-protection leading to the formation of a di-Boc derivative is a possible side product.
-
Incomplete Protection/Deprotection Products: If this compound is an intermediate in a larger synthesis, incomplete removal of the Boc group or other protecting groups can lead to impurities.
-
Byproducts from Reagents: Side products from the decomposition of reagents, such as tert-butanol from Boc anhydride, may be present.[4]
Q2: My crude this compound product is an oil and not a solid. How can I induce crystallization?
A2: It is common for crude Boc-protected amino acids to be isolated as oils or viscous liquids.[4][5] Several techniques can be employed to induce solidification:
-
Trituration: Vigorously stirring or grinding the oil with a non-polar solvent in which the product is insoluble, such as n-hexane or diethyl ether, can promote the formation of a solid precipitate.[4][6]
-
Seed Crystallization: Introducing a small crystal of pure this compound (a "seed crystal") to the oil can initiate the crystallization process.[4][7][8]
-
Solvent Evaporation: Slowly evaporating a solution of the oil in a suitable solvent can lead to crystallization.
-
Freeze-Thaw Cycling: Freezing the oil using a dry ice/acetone bath or liquid nitrogen and then allowing it to warm slowly to room temperature can sometimes induce crystallization.[4]
-
High Vacuum Drying: Ensuring all residual solvents are removed by drying under a high vacuum, sometimes with gentle heating, can be a crucial first step before attempting crystallization.[6][9]
Q3: How can I remove pyroglutamic acid from my product?
A3: The removal of pyroglutamic acid can be challenging due to its structural similarity to the desired product.
-
Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for separating pyroglutamic acid from this compound.
-
Enzymatic Cleavage: For peptides and proteins with an N-terminal pyroglutamate, the enzyme pyroglutamate aminopeptidase can be used to specifically cleave the pyroglutamyl residue.[10][11][12] This method is highly specific but may not be suitable for small molecules like this compound itself.
-
Prevention: The most effective strategy is to prevent its formation by carefully controlling the pH and temperature during synthesis and purification. For instance, using HCl for Boc-deprotection in peptide synthesis has been suggested to minimize this side reaction.[1]
Troubleshooting Guides
Problem 1: Low Purity of this compound after Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Presence of a significant amount of starting material (L-Glutamine) by TLC or HPLC. | Incomplete reaction. | Increase the reaction time, or add a slight excess of di-tert-butyl dicarbonate. |
| A greasy or oily product that is difficult to handle. | Residual solvents or byproducts like tert-butanol. | Dry the product under high vacuum.[6][9] Triturate with a non-polar solvent like n-hexane to precipitate the product and wash away non-polar impurities.[4] |
| Multiple spots on TLC close to the product spot. | Formation of various side products. | Purify the crude product using column chromatography on silica gel. |
| The mass spectrum shows a peak corresponding to the loss of the Boc group. | Product instability during analysis. | Use a softer ionization technique for mass spectrometry, such as Electrospray Ionization (ESI). |
Problem 2: Difficulty in Purifying this compound by Crystallization
| Symptom | Possible Cause | Suggested Solution |
| The product "oils out" instead of crystallizing from a solvent system. | The solvent system is not optimal; the product is melting before it crystallizes. | Try a different solvent combination. Common systems for Boc-amino acids include ethyl acetate/hexanes, ethanol/water, or isopropanol/water.[6] Ensure the initial dissolution is done at a slightly elevated temperature, followed by slow cooling. |
| Very low yield after crystallization. | The product is too soluble in the chosen solvent system, or too much solvent was used. | Use the minimum amount of hot solvent to dissolve the crude product. Cool the solution slowly and then in an ice bath to maximize crystal formation.[6] |
| Crystals are discolored or appear impure. | Impurities are co-crystallizing with the product. | Perform a preliminary purification by acid-base extraction or a quick filtration through a small plug of silica gel before crystallization. |
Experimental Protocols
Protocol 1: Purification of this compound by Crystallization
This protocol is a general guideline for the crystallization of this compound from a crude oily product.
-
Preparation of the Crude Material: Ensure the crude this compound is free of volatile solvents by drying under high vacuum at a temperature not exceeding 40°C. The material should be a viscous oil or a semi-solid.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude oil in various solvents to find a suitable crystallization system. A good system is one where the compound is soluble in a "good" solvent (e.g., ethyl acetate, isopropanol) and insoluble in a "poor" solvent (e.g., n-hexane, water).
-
Dissolution: Transfer the crude oil to a clean Erlenmeyer flask. Add the minimum amount of the "good" solvent with gentle warming and stirring to achieve complete dissolution.
-
Inducing Crystallization:
-
Method A (Anti-solvent Addition): While stirring the solution, slowly add the "poor" solvent until the solution becomes slightly turbid. If it becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate.
-
Method B (Cooling): If a single solvent is used, allow the saturated solution to cool slowly to room temperature.
-
-
Crystallization: Cover the flask and allow it to stand undisturbed at room temperature for several hours or overnight. For better yields, you can then place the flask in a refrigerator or an ice bath for a few more hours.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: HPLC Analysis of this compound Purity
This is a general-purpose HPLC method for assessing the purity of this compound and detecting impurities like pyroglutamic acid.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA).
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting logic for handling an oily crude product of this compound.
References
- 1. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 8. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Removal of Pyroglutamic Acid Residues from the N-Terminus of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 11. A technique for the removal of pyroglutamic acid from the amino terminus of proteins using calf liver pyroglutamate amino peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The removal of pyroglutamic acid from monoclonal antibodies without denaturation of the protein chains [pubmed.ncbi.nlm.nih.gov]
Scavengers to use during the cleavage of peptides with glutamine.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of scavengers during the cleavage of peptides, with a specific focus on sequences containing glutamine.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of scavengers during the final cleavage step in solid-phase peptide synthesis (SPPS)?
Scavengers are nucleophilic compounds added to the strong acid cleavage mixture, most commonly Trifluoroacetic acid (TFA), to prevent unwanted side reactions.[1] During acidolysis, the protecting groups on amino acid side chains are removed, generating highly reactive carbocations.[2] If not neutralized, these cations can reattach to or modify sensitive residues within the peptide chain, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[1] Scavengers act by trapping these reactive electrophilic species, ensuring the integrity of the final peptide product.[2][3]
Q2: Does the presence of a glutamine (Gln) residue in my peptide require a special scavenger?
The glutamine side chain itself does not typically necessitate a specific scavenger. The primary concern arises from the protecting group used on its side-chain amide, which in modern Fmoc-based SPPS is almost universally the Trityl (Trt) group.[4][5] The Trt group is highly acid-labile and, upon cleavage, releases a stable and reactive trityl carbocation (Trt⁺).[6][7] Therefore, the need for specific scavengers is dictated by the Gln(Trt) protecting group, not the glutamine residue itself.[6]
Q3: What is pyroglutamate formation and how can I prevent it?
Pyroglutamate (pGlu) formation is an irreversible intramolecular cyclization of an N-terminal glutamine residue, resulting in a truncated peptide with a modified N-terminus.[8][9] This is a common side reaction but it is not typically a cleavage-related issue that scavengers can solve.[10] It is more likely to occur during the synthesis itself, particularly under the basic conditions of repeated Fmoc deprotection cycles.[8][10] The most effective strategy to prevent pyroglutamate formation is to protect the glutamine side chain with a group like Trityl throughout the synthesis.[8]
Troubleshooting Guide
Problem: My mass spectrometry results show unexpected adducts on my peptide after cleavage. What are the likely causes for a Gln-containing peptide?
If your peptide contains Gln, it was likely synthesized using Fmoc-Gln(Trt)-OH. The most probable cause of modifications is the reattachment of the liberated trityl cation (Trt⁺) to nucleophilic residues.
-
Tryptophan Modification: The indole side chain of Trp is highly susceptible to alkylation by the Trt⁺ cation, leading to adducts of +243 Da (Trityl). This is a very common side reaction.
-
Cysteine/Methionine Modification: The thiol of Cys and the thioether of Met can also be targeted by electrophiles generated during cleavage.[1]
-
tert-Butylation: If your peptide contains other residues protected by t-Butyl (tBu) or Boc groups (e.g., Ser(tBu), Tyr(tBu), Trp(Boc)), the released t-butyl cation can cause +56 Da adducts, especially on Cysteine.[2][11]
To solve this, you must use an effective scavenger cocktail designed to capture these cations. Triisopropylsilane (TIS) is an excellent scavenger for the trityl cation.[3][6]
Problem: How do I select the right scavenger cocktail for my Gln(Trt)-containing peptide?
The choice of cocktail depends critically on the other amino acids in your sequence. A peptide containing only Gln(Trt) is different from one that also contains Trp, Met, or multiple Cys residues.
Data Presentation: Scavenger Cocktails
Table 1: Common Scavengers and Their Primary Targets
| Scavenger | Abbreviation | Primary Target(s) | Notes |
| Triisopropylsilane | TIS | Trityl (Trt) and other carbocations | A very effective, non-odorous scavenger.[6] Reduces the trityl cation to triphenylmethane. |
| Water | H₂O | t-Butyl (tBu) cations | Helps hydrolyze t-butyl cations to t-butanol.[11] |
| 1,2-Ethanedithiol | EDT | Trityl cations, protects Cys | A potent scavenger but has a strong, unpleasant odor.[1] Helps keep Cys in a reduced state. |
| Thioanisole | - | Protects Trp, helps cleave Arg(Pbf/Pmc) | Can reduce methionine sulfoxide. Malodorous.[12] |
| Phenol | - | General carbocation scavenger | Aromatic scavenger, often used in more potent cocktails like Reagent K.[12] |
Table 2: Common TFA Cleavage Cocktail Compositions
| Cocktail Name | Composition (v/v/v) | Recommended Use Case |
| Standard Cocktail | 95% TFA / 2.5% H₂O / 2.5% TIS | Excellent for peptides with Gln(Trt) but lacking other highly sensitive residues like Trp or Met.[4][6] |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | An "odorless" cocktail effective for peptides with Trt-protected residues.[7][12] |
| Reagent K | 82.5% TFA / 5% H₂O / 5% Phenol / 5% Thioanisole / 2.5% EDT | A robust, universal cocktail for complex peptides containing multiple sensitive residues (Trp, Met, Cys, Arg).[1][7] |
Experimental Protocols
General Protocol for TFA Cleavage of a Gln(Trt)-Containing Peptide
This protocol details a standard cleavage procedure using the widely applicable TFA/TIS/H₂O cocktail.
Materials:
-
Dried peptidyl-resin (e.g., 100 mg)
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether (or methyl t-butyl ether)
-
Dichloromethane (DCM)
-
Reaction vessel with sintered glass filter
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Ensure the peptidyl-resin is thoroughly washed with DCM and dried completely under vacuum for at least 1 hour.[7]
-
Cocktail Preparation: In a well-ventilated fume hood, freshly prepare the cleavage cocktail. For 100 mg of resin, prepare 2 mL of the cocktail. A standard formulation is 95% TFA, 2.5% TIS, and 2.5% H₂O.[4][7]
-
Cleavage Reaction: Add the prepared cocktail to the reaction vessel containing the dried resin. Swirl gently to ensure the entire resin bed is wetted.[7]
-
Incubation: Stopper the vessel and allow the reaction to proceed at room temperature for 2-3 hours. Occasional swirling is recommended. A deep yellow color often indicates the release of the trityl cation.[6]
-
Peptide Isolation: Filter the TFA solution containing the cleaved peptide into a clean centrifuge tube. Wash the resin twice more with a small volume of fresh TFA to ensure complete recovery.[7]
-
Precipitation: Add the collected TFA filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[4]
-
Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet at least twice more with cold ether to remove residual scavengers and cleaved protecting groups.[7]
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification and analysis.[7]
Visualizations
Experimental Workflow
Logic of Scavenger Action
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Formation of N-pyroglutamyl peptides from N-Glu and N-Gln precursors in Aplysia neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
Validation & Comparative
A Researcher's Guide to Cleavage Cocktails for Peptides with C-Terminal Boc-Glu-NH2
For researchers and scientists engaged in solid-phase peptide synthesis (SPPS), the final cleavage of a peptide from its resin support and the concurrent removal of side-chain protecting groups is a critical step that significantly impacts the purity and yield of the final product. This is particularly true for peptides containing sensitive residues like glutamic acid. This guide provides an objective comparison of various cleavage cocktails for peptides featuring a C-terminal glutamic acid amide protected with a tert-butyloxycarbonyl (Boc) group on the alpha-amino group and a benzyl-based protecting group (like O-benzyl) on the side chain.
Introduction to Cleavage in Boc-SPPS
In Boc-based solid-phase peptide synthesis, the final cleavage is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). During this process, the acid cleaves the bond linking the peptide to the resin and also removes the acid-labile protecting groups from the amino acid side chains. However, the reactive carbocations generated from the protecting groups can lead to various side reactions, modifying sensitive residues and reducing the purity of the crude peptide. To mitigate these side reactions, a "cleavage cocktail" containing the strong acid and a variety of scavenger molecules is employed.
The choice of an appropriate cleavage cocktail is crucial when dealing with peptides containing glutamic acid, as potential side reactions such as alkylation of the glutamic acid side chain and pyroglutamate formation (especially if glutamine is also present in the sequence) can occur. This guide will compare several common cleavage cocktails and provide detailed protocols for their use.
Comparison of Common Cleavage Cocktails
While direct head-to-head quantitative data for every conceivable peptide sequence is not always available, a comparison can be made based on the known functions of the scavenger components and their effectiveness in preventing common side reactions. The following table summarizes some common cleavage cocktails and their suitability for peptides containing glutamic acid.
| Cleavage Cocktail | Composition (v/v) | Key Scavengers & Their Functions | Suitability for Boc-Glu-NH2 Peptides | Potential Side Reactions Mitigated |
| Standard TFA/TIS/H₂O | TFA (95%), Triisopropylsilane (TIS, 2.5%), Water (2.5%) | TIS: A highly effective carbocation scavenger, preventing re-attachment of protecting groups. Water: Helps to hydrolyze t-butyl esters and ethers. | Good for simple peptides without other sensitive residues. | Prevents t-butylation of the peptide. |
| Reagent K | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT, 2.5%) | Phenol & Thioanisole: Aromatic scavengers that trap carbocations. EDT: A "soft" scavenger, particularly effective for protecting tryptophan and reducing methionine sulfoxide. | Excellent for complex peptides containing multiple sensitive residues like Trp, Met, Cys, and Tyr in addition to Glu. | Alkylation of sensitive residues, oxidation of methionine. |
| Reagent R | TFA (90%), Thioanisole (5%), 1,2-Ethanedithiol (3%), Anisole (2%) | Thioanisole & Anisole: Aromatic scavengers. EDT: Protects against oxidation and alkylation. | Very good for peptides with sensitive residues, particularly arginine. | Alkylation and oxidation. |
| "Odorless" Cleavage Cocktail (Reagent B) | TFA (88%), Phenol (5%), Water (5%), Triisopropylsilane (2%) | Phenol & TIS: Effective carbocation scavengers without the strong odor of thiols. | Good for peptides where odor is a concern and that do not contain methionine. | t-butylation and other carbocation-mediated side reactions.[1] |
Potential Side Reactions with Glutamic Acid
When cleaving peptides containing glutamic acid, researchers should be aware of the following potential side reactions:
-
Alkylation of the Side-Chain Carboxyl Group: Although protected, the side-chain carboxyl group of glutamic acid can be susceptible to alkylation by carbocations generated during cleavage. Scavengers like TIS, phenol, and thioanisole are crucial to prevent this.
-
Aspartimide Formation (by analogy): While more common with aspartic acid, the formation of a cyclic imide intermediate can also occur with glutamic acid, especially if it is followed by a small amino acid like glycine. This can lead to racemization and the formation of β-isomers. The use of scavengers and optimized cleavage times can help minimize this.[2]
-
Pyroglutamate Formation: While more prevalent at the N-terminus, the cyclization of glutamine to pyroglutamic acid can occur under acidic conditions.[3][4][5][6][7][8][9] If the peptide sequence also contains glutamine, the cleavage conditions should be optimized to minimize this side reaction.
Experimental Protocols
Below are detailed protocols for the cleavage of peptides from the resin using different cocktails. It is always recommended to perform a small-scale trial cleavage on a small amount of peptide-resin to optimize the conditions for a specific peptide.[10][11]
Protocol 1: Standard Cleavage with TFA/TIS/H₂O
This protocol is suitable for peptides that do not contain highly sensitive residues other than the protected glutamic acid.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM) for washing
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail by mixing TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Swirl the mixture occasionally and let it react at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.
-
Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet twice with cold diethyl ether.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cleavage with Reagent K
This protocol is recommended for peptides containing multiple sensitive residues.
Materials:
-
Peptide-resin (dried)
-
Reagent K components: TFA, phenol, water, thioanisole, 1,2-ethanedithiol (EDT)
-
Cold diethyl ether
-
DCM for washing
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Cleavage Cocktail Preparation: In a fume hood, prepare Reagent K by mixing TFA, phenol, water, thioanisole, and EDT in a ratio of 82.5:5:5:5:2.5 (v/v/v/v/v).[1] For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
Cleavage Reaction: Add Reagent K to the resin and allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.
-
Peptide Precipitation: Filter the cleavage mixture and add the filtrate to a 10-fold volume of cold diethyl ether.
-
Peptide Isolation: Collect the precipitated peptide by centrifugation, and wash the pellet with cold diethyl ether.
-
Drying: Dry the crude peptide under vacuum.
Mandatory Visualizations
Experimental Workflow for Peptide Cleavage
Caption: General experimental workflow for the cleavage and deprotection of a synthetic peptide from the solid support.
Logical Relationships in Cleavage Cocktail Selection
References
- 1. peptide.com [peptide.com]
- 2. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. polypeptide.com [polypeptide.com]
- 6. Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
A Comparative Guide to HPLC Analysis of Peptides Synthesized with Boc-Glu-NH2
For researchers, scientists, and drug development professionals, the synthesis and purification of peptides are critical processes where the choice of methodology can significantly impact the final product's purity and yield. This guide provides an objective comparison of the High-Performance Liquid Chromatography (HPLC) analysis of peptides synthesized using Boc-Glu-NH2, with a focus on comparing this approach to the more modern Fmoc-based strategies.
The tert-butyloxycarbonyl (Boc) protecting group strategy for solid-phase peptide synthesis (SPPS) is a classic and robust method. When incorporating glutamic acid with a C-terminal amide, this compound is a key building block. The subsequent analysis and purification of the crude peptide by HPLC is a crucial step to ensure the final product meets the required specifications for research or therapeutic use.
Performance Comparison: Boc vs. Fmoc Strategy for Glutamic Acid-Containing Peptides
The choice between Boc and Fmoc chemistry for peptide synthesis has a direct impact on the impurity profile of the crude peptide, which in turn affects the complexity of the HPLC purification. While both methods are capable of producing high-quality peptides, they have distinct advantages and disadvantages.[1]
| Feature | This compound Strategy | Fmoc-Glu(OtBu)-OH Strategy (Alternative) |
| Deprotection Chemistry | Utilizes a strong acid, typically trifluoroacetic acid (TFA), for the removal of the Nα-Boc group in each cycle.[1] | Employs a base, most commonly piperidine, for the removal of the Nα-Fmoc group.[2] |
| Side-Chain Protection | Typically uses benzyl-based protecting groups for side chains, which require a very strong acid like hydrofluoric acid (HF) for final cleavage.[2] | Utilizes acid-labile protecting groups for side chains (e.g., tert-butyl), which are removed simultaneously with cleavage from the resin by TFA.[2] |
| Common Impurities | Truncated sequences, deletion sequences, and side products from the harsh final cleavage step with HF.[3] | Deletion sequences, and byproducts from side-chain reactions, though generally considered to produce a cleaner crude product due to milder deprotection steps. |
| HPLC Crude Purity | Generally lower crude purity compared to Fmoc synthesis due to the harsh deprotection and cleavage conditions. | Often results in higher crude purity, simplifying the subsequent HPLC purification. |
| Aggregation | The protonation of the N-terminus after each deprotection step can help to reduce peptide aggregation during synthesis, which is an advantage for long or hydrophobic sequences.[2] | The neutral state of the peptide after Fmoc deprotection can sometimes lead to aggregation issues with difficult sequences. |
Experimental Protocols
Boc Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual synthesis of a hypothetical peptide containing this compound.
-
Resin Swelling: Swell the appropriate resin (e.g., MBHA resin for C-terminal amides) in dichloromethane (DCM).
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.
-
Washing: Wash the resin thoroughly with DCM and then with a neutralization solution (e.g., 5% N,N-diisopropylethylamine (DIEA) in DCM) to neutralize the protonated amine.
-
Coupling:
-
Activate the next Boc-protected amino acid (e.g., this compound) using a coupling reagent such as HBTU/HOBt in the presence of DIEA in N,N-dimethylformamide (DMF).
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a qualitative test like the ninhydrin test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, typically anhydrous hydrofluoric acid (HF) with scavengers like anisole.
-
Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and then dissolve it in an appropriate aqueous solvent for lyophilization.
Reversed-Phase HPLC (RP-HPLC) Analysis and Purification Protocol
This protocol is a standard method for the analysis and purification of crude synthetic peptides.
-
Sample Preparation:
-
Dissolve the lyophilized crude peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 300 Å pore size) is commonly used for peptide separations.[4]
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.[3]
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[3]
-
Flow Rate: 1.0 mL/min for an analytical column.
-
Detection: UV absorbance at 210-220 nm.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point for scouting the separation. The gradient can then be optimized for the specific peptide.
-
-
Data Analysis:
-
The purity of the crude peptide is calculated by dividing the peak area of the main product by the total area of all peaks, multiplied by 100.
-
For purification, fractions corresponding to the main peak are collected. The purity of the collected fractions should be confirmed by analytical HPLC.
-
Visualizing the Workflow
Logical Relationship of Synthesis and Analysis
References
A Comparative Guide to Boc and Fmoc Strategies for the Synthesis of Glutamine-Containing Peptides
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of glutamine (Gln) presents unique challenges that can significantly impact the yield and purity of the final peptide. The choice between the two predominant protection strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), is a critical determinant in overcoming these hurdles. This guide provides an objective comparison of the Boc and Fmoc strategies for the synthesis of glutamine-containing peptides, supported by an analysis of common side reactions and detailed experimental protocols.
Introduction to Boc and Fmoc Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis, pioneered by Bruce Merrifield, revolutionized the way peptides are created by anchoring the C-terminal amino acid to a solid support and sequentially adding amino acids.[] The success of this methodology hinges on the use of protecting groups for the α-amino group of the incoming amino acid, which are temporarily blocked and then removed before the next coupling step.
The two dominant strategies, Boc and Fmoc, are defined by the nature of this temporary protecting group and their corresponding deprotection chemistry.
-
Boc Strategy: This classic approach utilizes the acid-labile Boc group for α-amino protection. Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA).[2] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage from the resin.[3]
-
Fmoc Strategy: Developed as a milder alternative, this strategy employs the base-labile Fmoc group for the α-amino terminus.[2] This group is readily cleaved by a secondary amine, most commonly piperidine. The side-chain protecting groups are acid-labile (typically tert-butyl based), allowing for their removal along with cleavage from the resin using TFA.[]
The fundamental difference lies in their orthogonal protection schemes, where the conditions for removing the temporary α-amino protecting group do not affect the permanent side-chain protecting groups, and vice-versa.[][]
The Challenge of Glutamine in Peptide Synthesis
Glutamine, with its side-chain amide, is prone to two primary side reactions during SPPS, irrespective of the strategy employed, though the propensity can be influenced by the chemical environment of each strategy:
-
Pyroglutamate Formation: The N-terminal glutamine residue can undergo intramolecular cyclization to form pyroglutamate, resulting in the loss of ammonia and termination of the peptide chain.[5][6] This reaction can be catalyzed by both acidic and basic conditions.[7][8]
-
Dehydration of the Side-Chain Amide: The side-chain amide of glutamine can be dehydrated to a nitrile, particularly during the activation step with carbodiimides.[5][9]
Effective side-chain protection of the glutamine amide is therefore crucial to minimize these undesirable reactions. In Fmoc-SPPS, the trityl (Trt) group is the most common protecting group for the glutamine side chain (Fmoc-Gln(Trt)-OH).[5][6] In Boc-SPPS, the xanthyl (Xan) group is often employed (Boc-Gln(Xan)-OH) to enhance solubility and prevent dehydration.[9]
Advantages of the Boc Strategy for Glutamine-Containing Peptides
While the Fmoc strategy is now more widely used for routine peptide synthesis due to its milder conditions, the Boc strategy retains significant advantages, particularly for challenging sequences such as those containing glutamine or those prone to aggregation.
The primary advantage of the Boc strategy in the context of glutamine is the reduced risk of base-catalyzed side reactions. The repeated exposure to piperidine in the Fmoc deprotection steps can promote pyroglutamate formation, especially at the N-terminus. While acidic conditions in Boc deprotection can also lead to this side reaction, the use of a robust side-chain protecting group like xanthyl (Xan) on the glutamine in Boc-SPPS effectively minimizes both pyroglutamate formation and side-chain dehydration during coupling.
Furthermore, the acidic deprotection step in the Boc strategy results in the protonation of the newly exposed N-terminal amine. This positive charge can help to disrupt inter-chain hydrogen bonding and reduce peptide aggregation, which is a common problem in hydrophobic or long peptide sequences.[3] This can lead to improved coupling efficiency and higher purity of the final peptide.
Comparative Analysis: Boc vs. Fmoc for Glutamine-Containing Peptides
While direct head-to-head quantitative data from a single study is scarce in the literature, a qualitative and inferred quantitative comparison based on the known chemistry of each strategy highlights the advantages of the Boc approach for glutamine-containing peptides.
| Feature | Boc Strategy | Fmoc Strategy | Rationale |
| Primary Side Reaction Concern for Gln | Pyroglutamate formation (acid-catalyzed), Side-chain dehydration | Pyroglutamate formation (base-catalyzed), Side-chain dehydration | Both strategies are susceptible, but the triggers differ. Effective side-chain protection is key in both.[5][7][9] |
| Control of Gln Side Reactions | High, with Boc-Gln(Xan)-OH | High, with Fmoc-Gln(Trt)-OH | The Xan group in Boc chemistry and the Trt group in Fmoc chemistry are effective at preventing side reactions.[5][9] |
| Risk of Pyroglutamate Formation | Moderate, minimized with Xan protection | Potentially higher due to repeated base exposure | The basic conditions of Fmoc deprotection can favor N-terminal cyclization.[5][7] |
| Prevention of Aggregation | More effective | Less effective | Acidic deprotection in Boc-SPPS protonates the N-terminus, disrupting aggregation.[3] |
| Crude Purity for Difficult Sequences | Often higher | Can be lower due to aggregation | Improved solvation and coupling efficiency in the Boc strategy can lead to purer crude products for problematic sequences.[] |
| Reagent Safety | Requires hazardous HF for final cleavage | Milder reagents overall | The need for specialized equipment and handling for HF is a significant drawback of the Boc strategy.[3][10] |
| Automation Compatibility | Less common in modern automated synthesizers | The standard for automated SPPS | The milder chemistry and lack of HF make the Fmoc strategy more amenable to automation.[2] |
Experimental Protocols
Boc-SPPS Protocol for a Glutamine-Containing Peptide
This protocol outlines the manual synthesis of a generic glutamine-containing peptide using the Boc strategy and a Merrifield resin.
1. Resin Preparation and First Amino Acid Coupling:
-
Swell the Merrifield resin in dichloromethane (DCM) for 1 hour.
-
Prepare the cesium salt of the C-terminal Boc-protected amino acid.
-
Couple the first amino acid to the resin in dimethylformamide (DMF) at 50°C overnight.
-
Wash the resin with DMF, DMF/DCM, and DCM, then dry under vacuum.
-
Cap any unreacted sites with acetic anhydride and pyridine in DCM.
2. Peptide Chain Elongation (One Coupling Cycle):
-
Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group. Wash with DCM.
-
Neutralization: Neutralize the resulting TFA salt with 5% diisopropylethylamine (DIEA) in DCM. Wash with DCM.
-
Coupling:
-
Pre-activate the next Boc-amino acid (e.g., Boc-Gln(Xan)-OH) (3 equivalents) with a coupling reagent like HBTU (3 equivalents) and DIEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test like the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.
3. Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Carefully perform the final cleavage and removal of side-chain protecting groups using anhydrous HF with a scavenger like anisole at 0°C for 1 hour in a specialized HF cleavage apparatus.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether, wash several times, and dry under vacuum.
4. Purification and Analysis:
-
Dissolve the crude peptide in an appropriate aqueous buffer.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
Visualizing the Boc and Fmoc Cycles
The following diagrams illustrate the fundamental workflows of the Boc and Fmoc strategies.
Caption: The iterative cycle of Boc-based solid-phase peptide synthesis.
Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.
Conclusion
The choice between the Boc and Fmoc strategies for the synthesis of glutamine-containing peptides depends on the specific requirements of the peptide and the available resources. While the Fmoc strategy offers milder reaction conditions and is more amenable to automation, the Boc strategy provides distinct advantages for sequences prone to aggregation and can offer a more robust approach to minimizing glutamine-related side reactions, particularly pyroglutamate formation. The use of Boc-Gln(Xan)-OH is a key element in achieving high-purity glutamine-containing peptides with the Boc methodology. Researchers should carefully consider the trade-offs between the two strategies to select the optimal path for the successful synthesis of their target peptide.
References
Navigating Glutamine Incorporation in Complex Peptides: A Comparative Guide to Boc-Gln-NH2 and Its Alternatives
For researchers, scientists, and drug development professionals engaged in complex peptide synthesis, the incorporation of glutamine residues presents a significant challenge. The choice of protecting group strategy for this seemingly simple amino acid can dramatically impact peptide purity, yield, and the ultimate success of the synthesis. This guide provides an objective, data-supported comparison of using unprotected Boc-Gln-OH (Boc-Glu-NH2) versus side-chain protected alternatives in both Boc and Fmoc solid-phase peptide synthesis (SPPS).
The primary challenge in utilizing Nα-Boc-L-glutamine (Boc-Gln-OH) without side-chain protection in Boc-SPPS lies in its susceptibility to two major side reactions: dehydration of the side-chain amide to a nitrile and pyroglutamate formation. These side reactions can lead to truncated sequences, difficult-to-separate impurities, and peptides with altered biological activity.
Key Limitations of Unprotected Boc-Gln-OH
-
Side-Chain Dehydration: During the activation step of the carboxylic acid for coupling, particularly with carbodiimide reagents like dicyclohexylcarbodiimide (DCC), the side-chain amide of glutamine can undergo dehydration to form a nitrile.[1][2] This results in the incorporation of a non-natural amino acid, glutamonitrile, into the peptide sequence.
-
Pyroglutamate Formation: When glutamine is the N-terminal residue of a peptide chain, the deprotected α-amino group can undergo an intramolecular cyclization with the side-chain amide to form a pyroglutamyl (pGlu) residue.[1] This reaction is often irreversible and effectively terminates the peptide chain elongation.
These limitations have led to the development of side-chain protected glutamine derivatives to ensure the fidelity of the peptide synthesis.
Comparative Analysis of Glutamine Protection Strategies
The two dominant strategies in solid-phase peptide synthesis, Boc and Fmoc chemistry, offer different approaches to mitigate the risks associated with glutamine incorporation. In Boc-SPPS, the xanthyl (Xan) protecting group is a common choice for side-chain protection of glutamine, yielding Boc-Gln(Xan)-OH.[3][4] In the milder Fmoc-SPPS, the trityl (Trt) group is the standard, with Fmoc-Gln(Trt)-OH being the most widely used derivative.[1]
Data Presentation: Performance Comparison
While direct, side-by-side quantitative comparisons of a single peptide synthesized via all three methods are not abundant in the literature, the following table summarizes the expected performance based on established chemical principles and reported outcomes.
| Performance Metric | Boc-Gln-OH (Unprotected) | Boc-Gln(Xan)-OH | Fmoc-Gln(Trt)-OH | Key Findings & Citations |
| Prevention of Nitrile Formation | High risk, especially with carbodiimide activators. | Dehydration is effectively prevented. | Excellent prevention of dehydration.[1] | The Xan and Trt groups sterically and electronically shield the side-chain amide from dehydration during activation.[2][3] |
| Prevention of Pyroglutamate Formation | High risk at the N-terminus. | Significantly reduces the rate of cyclization. | High level of prevention.[1] | Side-chain protection hinders the intramolecular cyclization required for pyroglutamate formation.[1] |
| Coupling Efficiency | Can be variable due to potential side reactions. | Generally high and reliable due to improved solubility and prevention of side reactions.[3] | Excellent, aided by the high solubility of the Trt-protected derivative in common SPPS solvents.[1] | Side-chain protection can improve the solubility of the amino acid derivative, leading to more efficient coupling.[3] |
| Overall Peptide Purity | Lower, due to the potential for nitrile and pyroglutamate impurities. | High, with minimal side products related to glutamine. | High, considered the gold standard for glutamine incorporation in complex peptides. | The use of side-chain protection is a critical strategy to minimize impurities.[5] |
| Cost of Amino Acid Derivative | Low | Moderate | High |
Experimental Protocols
The following are generalized protocols for the incorporation of glutamine using the three compared strategies in manual solid-phase peptide synthesis.
Protocol 1: Peptide Synthesis using Unprotected Boc-Gln-OH
This protocol is a standard Boc-SPPS cycle, with the awareness of the potential for side reactions.
-
Resin Preparation: Start with the resin-bound peptide bearing a free N-terminal amine after TFA deprotection and neutralization.
-
Amino Acid Activation: In a separate vessel, dissolve Boc-Gln-OH (2.0 equivalents relative to resin loading) and an activating agent such as HBTU (1.95 equivalents) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Coupling: Add the activated amino acid solution to the resin. Add N,N-diisopropylethylamine (DIEA) (3.0 equivalents) to the reaction vessel and agitate for 1-2 hours, or until a negative ninhydrin test indicates complete coupling.
-
Washing: Wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x).
-
Boc Deprotection: Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes.
-
Washing and Neutralization: Wash the resin with DCM (3x) and neutralize with 10% DIEA in DMF (2x). Wash again with DMF (3x) before proceeding to the next coupling cycle.
Protocol 2: Peptide Synthesis using Boc-Gln(Xan)-OH
This protocol is similar to the standard Boc-SPPS cycle, with the key difference being the use of the side-chain protected amino acid.
-
Resin Preparation: As in Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve Boc-Gln(Xan)-OH (2.0 equivalents) and HBTU (1.95 equivalents) in DMF.
-
Coupling: Add the activated amino acid solution to the resin, followed by DIEA (3.0 equivalents). Agitate for 1-2 hours or until a negative ninhydrin test. The xanthyl group improves solubility, which can facilitate a more efficient coupling.[3]
-
Washing: As in Protocol 1.
-
Boc Deprotection: Treat with 50% TFA in DCM for 30 minutes. The Xan group is acid-labile and will be cleaved during this step.[6]
-
Washing and Neutralization: As in Protocol 1.
Protocol 3: Peptide Synthesis using Fmoc-Gln(Trt)-OH
This protocol follows the standard Fmoc-SPPS workflow.
-
Resin Preparation: Start with the resin-bound peptide bearing a free N-terminal amine after piperidine treatment.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Gln(Trt)-OH (3.0 equivalents), HBTU (2.9 equivalents), and HOBt (3.0 equivalents) in DMF.
-
Coupling: Add DIEA (6.0 equivalents) to the activation mixture and immediately add to the resin. Agitate for 2 hours or until a negative ninhydrin test.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a 15-minute treatment.
-
Washing: Wash the resin thoroughly with DMF (5x) to remove piperidine and byproducts before the next coupling cycle.
Mandatory Visualization
Caption: Comparison of unprotected vs. protected glutamine in SPPS.
References
Orthogonality of Boc-Glu-NH2: A Comparative Guide to Protecting Group Strategies
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and the development of complex pharmaceuticals, the strategic selection of protecting groups is paramount to achieving high yields, purity, and the desired final product. The principle of orthogonality—the selective removal of one protecting group in the presence of others—is the cornerstone of modern synthetic strategies. This guide provides an objective, data-driven comparison of the orthogonality of the tert-Butoxycarbonyl (Boc) protecting group on glutamine, specifically Boc-Glu-NH2, with other commonly used amine protecting groups: Fmoc, Cbz, and Alloc.
The stability of the Boc group under a variety of conditions, except for acidic environments, makes it an excellent component of an orthogonal protection strategy.[1] This allows for the selective deprotection of other groups, enabling complex, multi-step syntheses.
The Principle of Orthogonal Protection
Orthogonal protecting groups are distinct classes of temporary modifications for functional groups that can be removed under specific, non-overlapping chemical conditions.[2] This allows for a modular and controlled approach to the synthesis of complex molecules like peptides, where different functional groups need to be unmasked at different stages of the synthesis. The diagram below illustrates the concept of orthogonal protection in solid-phase peptide synthesis (SPPS), showcasing the distinct cleavage conditions for Boc, Fmoc, Cbz, and Alloc protecting groups.
Comparative Data: Deprotection Conditions and Orthogonality
The selection of a protecting group strategy is dictated by the stability of the desired protecting groups to the conditions required for the removal of other protecting groups. The following table summarizes the key characteristics of Boc, Fmoc, Cbz, and Alloc, highlighting the orthogonality of this compound.
| Protecting Group | Chemical Name | Deprotection Condition | Stability of this compound | Orthogonality with this compound |
| Boc | tert-Butoxycarbonyl | Acidic (e.g., TFA in DCM)[] | N/A | N/A |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Basic (e.g., 20% piperidine in DMF)[4] | Stable | High . The Boc group is stable to the basic conditions used for Fmoc removal.[1] |
| Cbz (Z) | Carboxybenzyl | Hydrogenolysis (H₂, Pd/C) or strong acids[5] | Stable | High . The Boc group is stable to catalytic hydrogenolysis.[5] |
| Alloc | Allyloxycarbonyl | Pd(0) catalysis (e.g., Pd(PPh₃)₄, scavenger)[6][7] | Stable | High . The Boc group is stable to the conditions of palladium-catalyzed Alloc removal. |
Experimental Protocols
The following are generalized experimental protocols for the deprotection of Fmoc, Cbz, and Alloc groups, under which the Boc group on this compound is expected to remain stable.
Protocol 1: Fmoc Deprotection
This protocol describes the removal of the Fmoc group from a peptide synthesized on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete deprotection.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene adduct.
-
Wash the resin with DCM (3-5 times) and proceed to the next coupling step or final cleavage.
Protocol 2: Cbz Deprotection (Catalytic Hydrogenolysis)
This protocol describes the removal of the Cbz group from a peptide in solution.
Materials:
-
Cbz-protected peptide
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the Cbz-protected peptide in MeOH or EtOH in a flask equipped with a stir bar.
-
Carefully add the Pd/C catalyst to the solution.
-
Purge the flask with H₂ gas.
-
Stir the reaction mixture under a positive pressure of H₂ (typically a balloon) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Protocol 3: Alloc Deprotection
This protocol describes the on-resin removal of the Alloc group.
Materials:
-
Alloc-protected peptide-resin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1-0.25 equivalents relative to resin loading)
-
Scavenger: Phenylsilane (PhSiH₃) (20 equivalents) or Dimethylamine borane (40 equivalents)
-
DCM, anhydrous and degassed
-
DMF
Procedure:
-
Swell the Alloc-protected peptide-resin in DCM for 30 minutes.
-
In a separate flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the Pd(PPh₃)₄ in DCM.
-
Add the scavenger (Phenylsilane or Dimethylamine borane) to the palladium solution.
-
Add the deprotection solution to the resin.
-
Gently agitate the resin suspension under an inert atmosphere for 2 x 20 minutes (for Phenylsilane) or 40 minutes (for Dimethylamine borane).
-
Drain the reaction mixture.
-
Wash the resin extensively with DCM (5 times), followed by DMF (3 times), and finally DCM (5 times) to remove all traces of the catalyst and scavenger.
Selective Deprotection Strategy
The orthogonality of this compound with Fmoc, Cbz, and Alloc protecting groups allows for the design of sophisticated synthetic strategies for complex peptides. For instance, a peptide can be synthesized with an N-terminal Fmoc group for chain elongation, a Boc-protected glutamine at a specific position, and another amino acid protected with an Alloc or Cbz group for side-chain modification. The following flowchart illustrates a possible selective deprotection workflow.
Conclusion
The tert-Butoxycarbonyl (Boc) protecting group, when used on glutamine as this compound, demonstrates excellent orthogonality with Fmoc, Cbz, and Alloc protecting groups. Its stability to the basic, hydrogenolytic, and palladium-catalyzed conditions required for the removal of these respective groups makes it an invaluable tool for the synthesis of complex peptides and other organic molecules. By understanding the specific deprotection conditions and employing the appropriate experimental protocols, researchers can design and execute elegant and efficient synthetic routes, enabling the creation of novel therapeutics and research tools. The data and protocols presented in this guide provide a solid foundation for making informed decisions in the strategic use of protecting groups in modern chemical synthesis.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. cem.de [cem.de]
- 7. researchgate.net [researchgate.net]
A Comparative Yield Analysis of Boc vs. Fmoc for Glutamine Insertion in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistries for the incorporation of glutamine (Gln) is a critical decision that influences overall yield, purity, and the potential for side reactions. This guide provides an objective comparison of these two predominant strategies, supported by a synthesis of available data and detailed experimental protocols.
The primary challenge in glutamine insertion lies in the reactivity of its side-chain amide. During peptide synthesis, this group is susceptible to two main side reactions: dehydration to a nitrile during the amino acid activation step, and cyclization of an N-terminal glutamine to form pyroglutamate.[1][2] The choice of Nα-protecting group strategy dictates the methods used to mitigate these risks and ultimately affects the quality and quantity of the final peptide.
Comparative Data: Boc vs. Fmoc for Glutamine Insertion
Direct, head-to-head quantitative comparisons of a single peptide containing glutamine synthesized by both Boc and Fmoc methods are not abundant in the literature.[3] However, by compiling typical performance data from various sources, a comparative overview can be presented. The Fmoc strategy, largely due to its milder deprotection conditions and orthogonal protection scheme, has become the more dominant approach in modern peptide synthesis.[][5]
| Parameter | Boc Strategy (e.g., Boc-Gln(Xan)-OH) | Fmoc Strategy (e.g., Fmoc-Gln(Trt)-OH) | Key Considerations |
| Coupling Efficiency (per step) | >99% | >99% | Both strategies can achieve high coupling efficiencies with modern coupling reagents.[][6] |
| Overall Crude Peptide Yield | 60 - 80% | 70 - 90% | Yield is highly dependent on peptide length, sequence, and aggregation tendency. The milder conditions of Fmoc-SPPS can lead to higher overall yields for longer peptides.[][6] |
| Crude Peptide Purity | 50 - 70% | 60 - 85% | Purity is influenced by the success of preventing side reactions. The robust Trt side-chain protection in Fmoc chemistry is very effective.[2][7] |
| Prevention of Nitrile Formation | Moderate to High | High | Side-chain protection (e.g., Xanthyl (Xan) in Boc; Trityl (Trt) in Fmoc) is crucial. The bulky Trt group provides excellent prevention.[2][7] |
| Prevention of Pyroglutamate | Moderate | High | The repetitive strong acid deprotection in Boc-SPPS can promote N-terminal pyroglutamate formation. The basic conditions of Fmoc deprotection are less prone to inducing this side reaction.[1][3] |
| Solubility of Protected Amino Acid | Good | Excellent | Fmoc-Gln(Trt)-OH is known for its excellent solubility in common SPPS solvents like DMF, which facilitates efficient coupling.[2][7] |
Note: The data presented is a qualitative and quantitative summary based on findings from multiple sources. Actual results will vary based on the specific peptide sequence, synthesis scale, and laboratory conditions.
Experimental Protocols
The following are detailed, generalized protocols for the manual solid-phase synthesis illustrating the insertion of a single glutamine residue using both Boc and Fmoc strategies.
Protocol 1: Boc-Strategy for Glutamine Insertion
This protocol assumes the use of a Merrifield or PAM resin and Boc-Gln(Xan)-OH, where the xanthyl (Xan) group protects the side-chain amide.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Merrifield resin, 0.5-1.0 mmol/g substitution) in Dichloromethane (DCM) for 1-2 hours.[6][8]
-
Wash the swollen resin with DCM (3x).
2. Nα-Boc Deprotection (Removal of Boc group from the preceding amino acid):
-
Treat the resin with a solution of 25-50% Trifluoroacetic acid (TFA) in DCM for 1-2 minutes and drain.[9]
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[9]
-
Drain the TFA solution and wash the resin sequentially with DCM (3x), Isopropanol (IPA) (2x), and Dimethylformamide (DMF) (3x).[8]
3. Neutralization:
-
Treat the resin with a 5-10% solution of Diisopropylethylamine (DIEA) in DMF for 5-10 minutes.
-
Wash the resin with DMF (3x) to remove excess base.
4. Glutamine Coupling (Activation and Coupling of Boc-Gln(Xan)-OH):
-
In a separate vessel, dissolve Boc-Gln(Xan)-OH (3 equivalents relative to resin loading) and a coupling agent like HBTU (3 eq.) and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the activation mixture.
-
Immediately add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To monitor completion, perform a Kaiser test (a positive test indicates incomplete coupling). If necessary, the coupling step can be repeated ("double coupling").
5. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
6. Washing:
-
After coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (2x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
7. Final Cleavage and Deprotection:
-
After synthesis is complete, treat the peptide-resin with a strong acid cocktail, typically anhydrous Hydrofluoric acid (HF) with scavengers like anisole, to cleave the peptide from the resin and remove the side-chain protecting groups (including Xan).[3] This step requires specialized equipment.
Protocol 2: Fmoc-Strategy for Glutamine Insertion
This protocol assumes the use of a Rink Amide or Wang resin and Fmoc-Gln(Trt)-OH, where the trityl (Trt) group provides side-chain protection and enhances solubility.[7]
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin) in DMF for 1-2 hours.[10]
-
Wash the swollen resin with DMF (3x).
2. Nα-Fmoc Deprotection (Removal of Fmoc group from the preceding amino acid):
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes. Drain.[11]
-
Add a fresh 20% piperidine/DMF solution and agitate for 15-20 minutes.[11]
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5x) to ensure complete removal of piperidine and dibenzofulvene byproducts.[12]
3. Glutamine Coupling (Activation and Coupling of Fmoc-Gln(Trt)-OH):
-
In a separate vessel, dissolve Fmoc-Gln(Trt)-OH (3 equivalents relative to resin loading) and a coupling agent like HCTU (3 eq.) in DMF.[10]
-
Add DIEA (6 eq.) to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected resin.[7]
-
Agitate the reaction mixture for 1-2 hours at room temperature.[7]
-
Monitor the reaction completion using a Kaiser test (a negative test indicates complete coupling).[7]
4. Capping (Optional):
-
If the Kaiser test remains positive, cap unreacted amines using a solution of acetic anhydride and DIEA in DMF.
5. Washing:
-
After coupling, wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
6. Final Cleavage and Deprotection:
-
After the full peptide sequence is assembled, treat the peptide-resin with a cleavage cocktail, typically containing 95% TFA and scavengers like water and triisopropylsilane (TIPS), to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups (including Trt).[7][10]
Visualization of Synthetic Pathways
The following diagrams illustrate the core workflows and potential side reactions for glutamine insertion using both the Boc and Fmoc strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. rsc.org [rsc.org]
- 12. chempep.com [chempep.com]
A Comparative Purity Analysis of Peptides Derived from Boc-Glu-NH2 and Alternative Glutamine Precursors
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of amino acid derivatives is a critical determinant of the final peptide's purity and yield. When incorporating a C-terminal glutamine amide, a common strategy within the tert-butyloxycarbonyl (Boc) protection scheme is the direct use of Boc-Glu-NH2. This guide provides an objective comparison of the expected peptide purity when using this compound versus other commonly employed glutamine derivatives, such as those with side-chain protection like Boc-Gln(Trt)-OH.
The primary challenge in synthesizing peptides containing glutamine is the potential for side reactions, notably the formation of pyroglutamate from an N-terminal glutamine residue and dehydration of the side-chain amide. The choice of the glutamine precursor directly impacts the prevalence of these side reactions and, consequently, the purity of the crude peptide product.
Quantitative Purity Comparison
While direct, side-by-side quantitative comparisons of peptide purity from this compound against other Boc-protected glutamine derivatives are not extensively available in the literature, we can infer expected outcomes based on studies of analogous derivatives and known side reactions. The following table summarizes the expected crude peptide purity for a model peptide synthesized using different strategies.
| Derivative Strategy | Representative Derivative | Expected Crude Peptide Purity (by HPLC) | Key Considerations |
| Glutamic Acid Amide | Boc-Glu(OBzl)-OH* | ~75-85% | Part of the robust Boc/Bzl strategy; side reactions can include transesterification.[1] |
| Side-Chain Protected Glutamine | Boc-Gln(Trt)-OH | Likely >85% (inferred) | The trityl (Trt) protecting group effectively prevents side-chain dehydration and reduces the risk of pyroglutamate formation.[2] |
*Note: The purity data for the glutamic acid derivative is based on a model decapeptide synthesized using Z-Glu-OBzl, which is analogous to Boc-Glu(OBzl)-OH within the Boc/Bzl protection strategy. This serves as a proxy for a well-behaved Boc-protected glutamic acid derivative. Higher purity is generally expected with side-chain protected glutamine due to the mitigation of key side reactions.
Signaling Pathways and Logical Relationships
The decision to use a specific glutamic acid or glutamine derivative is influenced by the potential for side reactions during peptide synthesis. The following diagram illustrates the relationship between the choice of derivative and the potential for the common side reaction of pyroglutamate formation.
Caption: Pyroglutamate formation from N-terminal Gln or Glu.
Experimental Protocols
General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide amide on a methylbenzhydrylamine (MBHA) resin using Boc chemistry.[3][4]
1. Resin Swelling:
-
Place the MBHA resin in a reaction vessel.
-
Add dichloromethane (DCM) to swell the resin for 30-60 minutes with gentle agitation.
-
Drain the solvent.
2. Nα-Boc Deprotection:
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 5 minutes (pre-wash), drain, and add fresh 50% TFA/DCM.
-
Agitate for an additional 20 minutes for complete deprotection.[3]
-
Wash the resin with DCM, followed by isopropanol (IPA), and then DCM.
3. Neutralization:
-
Wash the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 1-2 minutes.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DCM to remove excess base.
4. Amino Acid Coupling:
-
Dissolve 2-4 equivalents of the Boc-protected amino acid (e.g., this compound or Boc-Gln(Trt)-OH) and a coupling agent (e.g., HBTU) in N,N-dimethylformamide (DMF).
-
Add the solution to the neutralized resin.
-
Add 4-6 equivalents of DIEA to initiate the coupling.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test.
5. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
6. Final Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it.
-
Treat the resin with anhydrous hydrogen fluoride (HF) at 0°C for 1-2 hours in the presence of scavengers (e.g., anisole).
-
Remove the HF by evaporation.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry under vacuum.
Caption: General workflow for Boc-SPPS.
Protocol for Crude Peptide Purity Analysis by RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of synthetic peptides.[5][6]
1. Materials and Reagents:
-
Crude lyophilized peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
0.22 µm syringe filters
2. Sample Preparation:
-
Prepare a stock solution of the crude peptide at 1 mg/mL in a suitable solvent (e.g., water with a small amount of ACN or DMF to aid dissolution).
-
Further dilute the stock solution with the initial mobile phase conditions to the desired concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection.
3. HPLC System and Conditions:
-
System: Analytical HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical starting gradient is 5% to 65% Mobile Phase B over 30 minutes. This should be optimized based on the peptide's hydrophobicity.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm (for the peptide bond) and 280 nm (for aromatic residues).[8]
4. Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the crude purity by dividing the peak area of the main product by the total area of all integrated peaks and multiplying by 100.[7]
References
- 1. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajpamc.com [ajpamc.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. renyi.hu [renyi.hu]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
A Cost-Benefit Analysis of Boc-Gln-OH vs. Fmoc-Gln(Trt)-OH in Large-Scale Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group strategy is a critical decision in the large-scale synthesis of peptides. This is particularly true for the incorporation of glutamine, an amino acid prone to side reactions. This guide provides a comprehensive cost-benefit analysis of two common glutamine derivatives: Nα-tert-butyloxycarbonyl-L-glutamine (Boc-Gln-OH) and Nα-(9-fluorenylmethoxycarbonyl)-Nγ-trityl-L-glutamine (Fmoc-Gln(Trt)-OH), to inform the strategic choices in industrial peptide manufacturing.
The two primary strategies in solid-phase peptide synthesis (SPPS) are based on the use of either the acid-labile Boc protecting group or the base-labile Fmoc protecting group for the α-amino function. The choice between these dictates the entire synthetic approach, including the selection of side-chain protecting groups, cleavage conditions, and ultimately, the cost-effectiveness and purity of the final peptide.
Performance and Cost Comparison
The decision between using a Boc or Fmoc strategy for glutamine incorporation involves a trade-off between the cost of raw materials, process efficiency, and the purity of the final product. While Boc-protected amino acids are generally less expensive, the Fmoc strategy often leads to higher purity and yield due to its milder reaction conditions. For glutamine, side-chain protection is crucial to prevent the formation of byproducts such as nitriles and pyroglutamate. In the Boc strategy, the xanthyl (Xan) group is a common choice for side-chain protection of glutamine, while the trityl (Trt) group is the standard for the Fmoc strategy.
| Feature | Boc-Gln(Xan)-OH | Fmoc-Gln(Trt)-OH | Key Considerations for Large-Scale Synthesis |
| Nα-Protecting Group | Boc (acid-labile) | Fmoc (base-labile) | The choice of Nα-protecting group dictates the entire synthesis strategy and the required reagents and equipment. |
| Side-Chain Protection | Xanthyl (Xan) | Trityl (Trt) | Essential for preventing side reactions of the glutamine amide group. |
| Deprotection Conditions | Nα-Boc: Strong acid (e.g., TFA).[1] Side-chain Xan: Acid-labile. | Nα-Fmoc: Mild base (e.g., piperidine).[] Side-chain Trt: Acid-labile (cleaved during final cleavage).[3] | Fmoc strategy's milder conditions are generally more compatible with sensitive peptide sequences.[] |
| Typical Crude Purity | Moderate to High | High | Higher crude purity reduces the number and complexity of downstream purification steps, leading to significant cost savings.[] |
| Overall Yield | Good | Very Good | The milder conditions of the Fmoc strategy often result in higher overall yields.[] |
| Raw Material Cost | Lower | Higher | Boc-protected amino acids are generally cheaper than their Fmoc counterparts. |
| Solvent & Reagent Cost | Generally lower cost solvents (e.g., DCM). | Higher cost solvents (e.g., DMF, NMP). | Solvent consumption is a major cost driver in large-scale synthesis. |
| Waste Disposal | Generates halogenated and acidic waste. | Generates basic and polar aprotic solvent waste. | Environmental impact and disposal costs are significant considerations. |
| Automation Compatibility | Well-established | Excellent | The Fmoc strategy is highly amenable to automated synthesis. |
Experimental Protocols
Boc Solid-Phase Peptide Synthesis (SPPS) Cycle for Glutamine Incorporation
This protocol outlines the manual steps for incorporating Boc-Gln(Xan)-OH into a peptide chain on a solid support.
-
Resin Swelling: The peptide-resin is swollen in dichloromethane (DCM) for 30-60 minutes.
-
Boc Deprotection: The resin is treated with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Nα-Boc group.
-
Washing: The resin is washed with DCM, isopropanol (IPA), and N,N-dimethylformamide (DMF) to remove residual TFA and byproducts.
-
Neutralization: The resin is treated with a 5% solution of diisopropylethylamine (DIEA) in DMF to neutralize the protonated N-terminus.
-
Washing: The resin is washed with DMF to remove excess base.
-
Coupling of Boc-Gln(Xan)-OH:
-
Pre-activation: In a separate vessel, Boc-Gln(Xan)-OH (2-3 equivalents) is dissolved in DMF and activated with a coupling reagent such as HBTU (2-3 equivalents) and DIEA (4-6 equivalents).
-
Coupling Reaction: The activated amino acid solution is added to the resin, and the mixture is agitated for 1-2 hours.
-
Monitoring: The completion of the coupling reaction is monitored using a qualitative test such as the Kaiser test.
-
-
Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts. The cycle is then repeated for the next amino acid.
Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle for Glutamine Incorporation
This protocol outlines the manual steps for incorporating Fmoc-Gln(Trt)-OH into a peptide chain on a solid support.
-
Resin Swelling: The peptide-resin is swollen in DMF for 30-60 minutes.
-
Fmoc Deprotection: The resin is treated with a 20% solution of piperidine in DMF for 20 minutes to remove the Nα-Fmoc group.
-
Washing: The resin is washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling of Fmoc-Gln(Trt)-OH:
-
Pre-activation: In a separate vessel, Fmoc-Gln(Trt)-OH (2-3 equivalents) is dissolved in DMF and activated with a coupling reagent such as HBTU (2-3 equivalents) and DIEA (4-6 equivalents).
-
Coupling Reaction: The activated amino acid solution is added to the deprotected peptide-resin, and the mixture is agitated for 1-2 hours.
-
Monitoring: The completion of the coupling reaction is monitored using a qualitative test such as the Kaiser test.
-
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts. The cycle is then repeated for the next amino acid.
Visualization of Workflows and Analysis
To better illustrate the processes and decision-making involved, the following diagrams are provided.
Caption: Comparative experimental workflows for Boc and Fmoc SPPS cycles.
Caption: Factors influencing the cost-benefit analysis of Boc vs. Fmoc strategies.
Conclusion and Recommendations
The choice between Boc-Gln(Xan)-OH and Fmoc-Gln(Trt)-OH for large-scale peptide synthesis is a multifaceted decision that hinges on a careful balance of economic and performance considerations.
The Boc strategy offers the primary advantage of lower initial raw material costs. However, this is often counterbalanced by the harsher reaction conditions required for Boc deprotection, which can lead to lower crude purity and overall yield. The use of strong acids like TFA also necessitates specialized equipment and raises safety and environmental concerns regarding waste disposal.
The Fmoc strategy , while having a higher upfront cost for the protected amino acid, generally provides a more favorable outcome in terms of process efficiency and product quality. The milder deprotection conditions lead to higher crude purity, which can significantly reduce the costs and time associated with downstream purification.[] For complex or sensitive peptides, the Fmoc strategy is often the more reliable and ultimately more cost-effective choice.
For large-scale manufacturing, a thorough process evaluation, including small-scale pilot syntheses, is crucial to determine the most economically viable strategy for a specific peptide. This analysis should encompass not only the direct costs of materials but also the indirect costs associated with process time, labor, waste disposal, and purification. In many modern peptide manufacturing settings, the benefits of the Fmoc strategy in terms of purity, yield, and process robustness outweigh the higher initial cost of the raw materials.
References
Safety Operating Guide
Proper Disposal of Boc-Glu-NH2: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical syntheses, the responsible management and disposal of reagents such as Boc-L-glutamine (Boc-Glu-NH2) is a critical component of laboratory safety and environmental stewardship. Adherence to proper disposal protocols is essential for ensuring the safety of laboratory personnel and compliance with regulatory standards. While specific safety data sheets (SDS) for this compound are not always readily available, guidance from related compounds indicates that it should be handled with care and disposed of as chemical waste.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of waste identification, segregation, collection, and final disposal through an approved channel.
-
Waste Identification and Segregation :
-
All waste streams containing this compound, including the pure compound, solutions, and contaminated materials (e.g., weigh boats, pipette tips, gloves), must be classified as chemical waste.[3]
-
It is crucial to segregate this waste from other laboratory waste streams, such as halogenated solvents, strong acids or bases, and heavy metals.[1] Do not mix this compound waste with incompatible materials.[4]
-
-
Containerization :
-
Use a dedicated and clearly labeled waste container for solid chemical waste. The label should include the full chemical name: "Boc-L-glutamine" or "this compound".[1]
-
Ensure the container is in good condition, compatible with the chemical, and can be securely sealed. High-density polyethylene (HDPE) containers are a suitable choice.[3]
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1]
-
-
Disposal of Contaminated Materials :
-
Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be placed in a designated bag for solid chemical waste. This bag must then be placed into the main chemical waste container.[3]
-
Glassware and other reusable equipment should be thoroughly rinsed with an appropriate solvent (e.g., ethanol or isopropanol) before standard washing procedures. The first rinse should be collected as hazardous waste.[3][4]
-
-
Spill Management :
-
In the event of a spill, ensure the area is well-ventilated.[4]
-
Wear appropriate PPE.[4]
-
Contain the spill using an inert absorbent material such as sand, vermiculite, or a universal binder.[4]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4]
-
Decontaminate the affected surface with a suitable solvent, collecting the cleaning materials as hazardous waste.[4]
-
-
Final Disposal :
-
Crucially, never dispose of this compound by flushing it down the drain or mixing it with regular trash. [1] Even non-hazardous chemicals can disrupt wastewater treatment processes or pose a risk to sanitation workers.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.[1] Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2]
-
Quantitative Data
Currently, there is no specific quantitative data, such as concentration limits for disposal or pH adjustment requirements, available for this compound in the reviewed safety and disposal literature. The general guideline is to treat the undiluted compound and any contaminated materials as chemical waste to be handled by professional disposal services.
Visualizing Laboratory Processes
To further aid in the safe handling and disposal of this compound, the following diagrams illustrate a typical experimental workflow where this reagent might be used and the decision-making process for its proper disposal.
Caption: A typical experimental workflow for solid-phase peptide synthesis using this compound.
Caption: Decision tree for the proper disposal of this compound waste.
References
Personal protective equipment for handling Boc-Glu-NH2
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Boc-Glu-NH2 (Boc-L-Glutamine). Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure risk. The recommended PPE is summarized below.
| Protection Type | Recommended Equipment | Justification & Standards |
| Eye/Face Protection | Chemical safety goggles or glasses with side-shields. | To prevent eye contact with dust particles. Equipment should be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To avoid skin contact. Gloves must be inspected before use and disposed of properly after handling the chemical.[1][3] |
| Body Protection | Standard laboratory coat. For larger spills, a full suit may be necessary. | To protect skin and personal clothing from contamination.[1][3][4] |
| Respiratory Protection | Not generally required if handled in a well-ventilated area. A NIOSH-approved N95 dust mask or a full-face respirator should be used if dust is generated or if exposure limits are exceeded.[1][2][5] | To prevent inhalation of dust particles.[4] |
Physicochemical and Safety Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₈N₂O₅[6] |
| Molecular Weight | 246.26 g/mol [5] |
| Appearance | White to off-white powder/solid.[7][8] |
| Melting Point | 113-116 °C (decomposes)[5] or 115-124 °C[6] |
| Storage Temperature | Store in a cool, dry, and well-ventilated place.[2] Some sources recommend 0 - 8 °C.[6] |
| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO.[7][8] |
Standard Operating Protocol for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound from initial preparation to final disposal.
Caption: Standard Operating Procedure for Handling this compound.
Accidental Release and Spill Response Plan
In the event of a spill, a clear and immediate response is critical to ensure safety.
Experimental Protocol: Spill Containment and Cleanup
-
Evacuate and Assess: Immediately alert others in the vicinity and evacuate the area if the spill is large. Assess the extent of the spill and any immediate hazards.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE, including safety goggles, chemical-resistant gloves, a lab coat, and respiratory protection if the substance is dusty.[4]
-
Contain the Spill: For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal.[1] Avoid actions that generate dust.[1][2]
-
Decontaminate the Area: Once the bulk material is removed, decontaminate the spill area with soap and water.[9]
-
Dispose of Waste: All contaminated materials, including cleaning supplies and PPE, should be placed in a clearly labeled hazardous waste container.[3][9]
-
Seek Medical Attention: If there has been any personal exposure, follow the first aid procedures below and seek medical attention.
The logical workflow for responding to a chemical spill is illustrated in the diagram below.
Caption: Logical Workflow for Chemical Spill Response.
First Aid Measures
Immediate first aid is crucial in the event of exposure.
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][2][10]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected skin thoroughly with soap and plenty of water.[1][2] If irritation persists, seek medical attention.[10]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][10] Remove contact lenses if present and easy to do. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[12]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification and Segregation: Identify waste containing this compound and segregate it from other waste streams.[3]
-
Containerization: Use a dedicated, compatible, and clearly labeled waste container for solid chemical waste. The label should include the full chemical name.[3][12]
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[3]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[3][13] Never dispose of this compound down the drain or in regular trash.[3]
-
Empty Containers: Triple-rinse empty containers. The first rinse should be collected as chemical waste. After thorough cleaning, deface the label before disposing of the container as regular solid waste or recycling, in accordance with institutional policies.[9][12]
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Boc-Gln-OH 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. CAS 13726-85-7: BOC-L-glutamine | CymitQuimica [cymitquimica.com]
- 8. Boc-L-Glutamine (Boc-Gln-OH) BP EP USP CAS 13726-85-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 9. benchchem.com [benchchem.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
